Physicochemical Profiling and Synthetic Workflows for 4-Bromo-5-chloro-2-methylbenzonitrile: A Technical Whitepaper
Executive Summary As a Senior Application Scientist, I approach polyhalogenated aromatics not merely as static chemical entities, but as programmable synthetic modules. 4-Bromo-5-chloro-2-methylbenzonitrile (CAS: 1228376...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach polyhalogenated aromatics not merely as static chemical entities, but as programmable synthetic modules. 4-Bromo-5-chloro-2-methylbenzonitrile (CAS: 1228376-18-8) is a highly specialized, di-halogenated building block utilized extensively in advanced pharmaceutical synthesis and materials science. Its unique structural architecture—featuring an electron-withdrawing nitrile group, a sterically directing ortho-methyl group, and two distinct halogens (bromine and chlorine)—creates a precise hierarchy of reactivity. This guide dissects the physicochemical causality of the molecule and provides a self-validating, field-proven protocol for its chemoselective functionalization.
Understanding the macroscopic behavior of a compound during synthesis and purification requires a rigorous analysis of its molecular descriptors. The table below consolidates the core quantitative data for 4-Bromo-5-chloro-2-methylbenzonitrile.
Property
Value
Causality & Practical Implication
IUPAC Name
4-Bromo-5-chloro-2-methylbenzonitrile
Defines the exact regiochemistry of the functional groups.
CAS Number
1228376-18-8
Unique identifier for regulatory and procurement tracking[1].
Molecular Formula
C8H5BrClN
-
Molecular Weight
230.49 g/mol
Low molecular weight ensures high atom economy in early-stage synthesis[1].
XLogP3
3.3
Moderate lipophilicity dictates excellent solubility in organic solvents (EtOAc, DCM) but necessitates biphasic conditions for aqueous cross-coupling[1].
H-Bond Donors
0
Lack of acidic protons prevents unwanted quenching of basic organometallic reagents[2].
H-Bond Acceptors
1 (Nitrile Nitrogen)
Allows for weak coordination with Lewis acidic metals or silica gel during chromatography[2].
Rotatable Bonds
0
High structural rigidity minimizes entropic penalties during target-protein binding[2].
Complexity Score
267
Reflects the dense functionalization of the single aromatic ring[2].
Causality in Physicochemical Behavior
The synthetic utility of 4-Bromo-5-chloro-2-methylbenzonitrile is entirely governed by the electronic and steric interplay of its substituents:
Electronic Deactivation via the Nitrile Group: The
−C≡N
moiety is a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects. This depletes electron density from the aromatic
π
-system, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO accelerates the oxidative addition of electron-rich transition metals (like Pd(0)) into the carbon-halogen bonds.
Chemoselective Halogen Hierarchy: The molecule possesses both a C-Br bond (at position 4) and a C-Cl bond (at position 5). Because the bond dissociation energy of C-Br (
∼68
kcal/mol) is substantially lower than that of C-Cl (
∼81
kcal/mol),3[3]. This allows chemists to program sequential, site-specific functionalizations.
Steric Shielding: The methyl group at position 2 provides critical steric bulk adjacent to the nitrile group. This shielding protects the nitrile from unwanted nucleophilic attack (e.g., hydrolysis or Grignard addition) under harsh basic conditions, preserving the functional group for downstream transformations.
Fig 1. Divergent synthetic pathways of 4-Bromo-5-chloro-2-methylbenzonitrile.
To leverage the chemoselective potential of this molecule, I have designed a self-validating Suzuki-Miyaura cross-coupling workflow. The objective is to selectively couple an arylboronic acid at the C4 (bromo) position while leaving the C5 (chloro) position completely intact for future elaboration. 4[4].
Step-by-Step Methodology
Step 1: Reagent Preparation & Stoichiometric Control
Action: In an oven-dried Schlenk flask, combine 4-Bromo-5-chloro-2-methylbenzonitrile (1.0 equiv), the desired Arylboronic acid (1.05 equiv), and anhydrous
K3PO4
(2.0 equiv).
Causality: Limiting the boronic acid to a strict 1.05 equivalents prevents the thermodynamic push toward di-coupling.
K3PO4
is selected as a mild, non-nucleophilic base to activate the boronic acid without hydrolyzing the sensitive nitrile group.
Step 2: Catalyst & Ligand Loading
Action: Add
Pd(OAc)2
(2 mol%) and SPhos (4 mol%) to the solid mixture.
Causality: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is an electron-rich, sterically demanding Buchwald ligand. It facilitates the formation of a highly active mono-ligated
Pd(0)
species that undergoes rapid oxidative addition into the weaker C-Br bond at lower temperatures, effectively ignoring the stronger C-Cl bond.
Step 3: Degassing & Thermal Activation
Action: Evacuate and backfill the flask with
N2
three times. Inject a degassed solvent mixture of Toluene/Water (10:1 ratio, 0.2 M concentration). Heat the reaction strictly to 65 °C.
Causality: The XLogP3 of 3.3 dictates the use of a non-polar organic solvent (Toluene) to dissolve the benzonitrile, while water is required to dissolve the inorganic base and facilitate the critical transmetalation step. Heating to 65 °C provides enough kinetic energy to break the C-Br bond but remains below the activation barrier required for C-Cl cleavage.
Step 4: In-Process Control (The Self-Validating Loop)
Action: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (UV 254 nm).
Validation Logic:
Condition A: If starting material is > 5%, extend the reaction time by 1 hour.
Condition B: If the di-coupled byproduct is detected at > 2%, the catalytic system is over-reactive. The reaction must be quenched immediately, and subsequent batches must be run at 55 °C.
Condition C: If mono-coupled product is > 95% and di-coupled is < 2%, the system is validated. Proceed to workup.
Step 5: Workup & Isolation
Action: Cool to room temperature, quench with deionized water, and extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Fig 2. Self-validating workflow for chemoselective Suzuki-Miyaura cross-coupling.
Molecular structure and electronics of 4-Bromo-5-chloro-2-methylbenzonitrile
An In-depth Technical Guide to the Molecular Structure and Electronics of 4-Bromo-5-chloro-2-methylbenzonitrile Abstract Substituted benzonitriles are cornerstone scaffolds in the synthesis of complex organic molecules,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Molecular Structure and Electronics of 4-Bromo-5-chloro-2-methylbenzonitrile
Abstract
Substituted benzonitriles are cornerstone scaffolds in the synthesis of complex organic molecules, particularly within pharmaceutical and materials science research. This technical guide provides a comprehensive analysis of 4-Bromo-5-chloro-2-methylbenzonitrile, a halogenated aromatic building block with significant potential for synthetic diversification. While direct experimental literature on this specific isomer is nascent, this document leverages established principles of physical organic chemistry, predictive spectroscopy, computational modeling, and extensive data from closely related analogues to construct a detailed profile. We will explore its fundamental physicochemical properties, predict its spectroscopic signatures, and delineate its electronic characteristics. Furthermore, this guide outlines the molecule's synthetic reactivity, proposes detailed experimental protocols for its utilization in key cross-coupling reactions, and discusses its prospective applications in drug discovery as a versatile intermediate. This document is intended to serve as an essential resource for researchers, medicinal chemists, and drug development professionals seeking to exploit the unique chemical space offered by this compound.
Molecular Identity and Physicochemical Properties
4-Bromo-5-chloro-2-methylbenzonitrile is a polysubstituted aromatic compound featuring a strategically functionalized benzene ring. The presence of three distinct electron-withdrawing groups (nitrile, bromo, chloro) and one electron-donating group (methyl) creates a unique electronic and steric environment, rendering it a highly valuable intermediate for fine-tuning molecular properties in lead optimization campaigns.
The core identifiers and computed physicochemical properties are summarized below. These values provide a baseline for understanding the molecule's behavior in various chemical environments, such as its solubility and lipophilicity, which are critical parameters in both synthetic chemistry and pharmacology.
Structural Analysis and Predictive Spectroscopic Characterization
While empirical spectroscopic data for 4-Bromo-5-chloro-2-methylbenzonitrile is not widely published, its spectral characteristics can be reliably predicted based on the well-understood effects of its constituent functional groups. These predictions are invaluable for reaction monitoring and structural confirmation during synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. The methyl group (–CH₃) protons will appear as a singlet, likely in the δ 2.3-2.6 ppm range, shifted slightly downfield by the adjacent aromatic ring. The two aromatic protons are in different chemical environments and will appear as two distinct singlets (or very narrowly coupled doublets, meta-coupling), anticipated in the δ 7.5-8.0 ppm region. The proton ortho to the bromine will likely be the most downfield.
¹³C NMR: The carbon spectrum will display eight distinct signals. The nitrile carbon (–C≡N) is expected around δ 115-120 ppm. The methyl carbon (–CH₃) will be significantly upfield, around δ 20-25 ppm. The six aromatic carbons will resonate between δ 120-145 ppm, with the carbons directly attached to the halogens (C-Br and C-Cl) showing characteristic shifts influenced by their electronegativity.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
A strong, sharp absorption band between 2220-2240 cm⁻¹ is the most characteristic signal, corresponding to the C≡N stretching vibration.[5]
Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹ .
Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ .
The C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically between 1100-500 cm⁻¹ .[5]
Mass Spectrometry (MS)
In mass spectrometry, the compound will exhibit a distinctive molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic M, M+2, and M+4 pattern, which is a powerful tool for confirming the presence of both halogens in the molecule. The monoisotopic mass is approximately 228.9294 Da.[3]
Electronic Properties and Computational Workflow
The electronic nature of the aromatic ring is dictated by the interplay of its substituents. The nitrile, bromo, and chloro groups are electron-withdrawing, primarily through inductive effects (and resonance for the nitrile), which decreases the electron density of the ring. Conversely, the methyl group is weakly electron-donating through hyperconjugation. This electronic push-pull dynamic makes the molecule an interesting subject for computational analysis and a versatile tool in synthesis.
Proposed Computational Analysis Workflow
To rigorously define the electronic landscape, a standard computational chemistry approach using Density Functional Theory (DFT) is recommended. This in silico analysis provides insights that guide synthetic strategy and help predict reactivity.
Caption: Proposed DFT workflow for electronic structure analysis.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-deficient regions. The nitrile nitrogen will be a site of high negative potential (red), indicating its role as a hydrogen bond acceptor or metal coordinator. The regions around the aromatic protons will show positive potential (blue).
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic excitation properties. This analysis helps predict the molecule's behavior in pericyclic reactions and its potential as an organic electronic material.
Reactivity and Synthetic Applications
The true value of 4-Bromo-5-chloro-2-methylbenzonitrile lies in its capacity as a versatile synthetic intermediate. Its functional groups provide multiple handles for molecular elaboration. Analogous compounds like 4-Bromo-2-methylbenzonitrile are widely used in synthesizing complex pharmaceutical compounds.[6][7]
Key Reaction Sites
Palladium-Catalyzed Cross-Coupling: The C-Br bond is the primary site for cross-coupling reactions. Due to the lower bond dissociation energy of C-Br compared to C-Cl, selective reaction at the bromine position is highly favorable. This enables the introduction of aryl, alkyl, or alkynyl groups via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions.[6][8]
Nitrile Group Transformations: The nitrile group is a synthetic precursor to other critical functionalities. It can be readily hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, or it can be reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation.[8]
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative procedure for coupling an arylboronic acid to the 4-bromo position, a foundational reaction in modern drug discovery.[6]
Objective: To synthesize 5-chloro-2-methyl-4-(aryl)benzonitrile.
Materials:
4-Bromo-5-chloro-2-methylbenzonitrile (1.0 eq)
Arylboronic acid (1.2 eq)
Pd(PPh₃)₄ (0.03 eq)
2M Aqueous Na₂CO₃ solution (3.0 eq)
Toluene and Ethanol (e.g., 3:1 mixture)
Nitrogen or Argon gas supply
Standard reflux apparatus
Procedure:
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Bromo-5-chloro-2-methylbenzonitrile, the arylboronic acid, and the palladium catalyst.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
Add the solvent mixture (Toluene:Ethanol) via syringe.
Add the aqueous sodium carbonate solution.
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Prospective Applications in Drug Discovery
The structural motifs accessible from 4-Bromo-5-chloro-2-methylbenzonitrile are prevalent in many biologically active compounds. The presence of chlorine is a common feature in many FDA-approved drugs, where it can enhance metabolic stability, improve membrane permeability, or participate in halogen bonding with protein targets.[9]
Kinase Inhibitor Scaffolds
A primary application of related building blocks is in the synthesis of kinase inhibitors for oncology.[6] The substituted phenyl ring serves as a core scaffold that can be elaborated to interact with the hinge region or other pockets of the ATP-binding site of kinases. The methyl and chloro groups provide steric constraints and can be used to tune selectivity and potency, while the position formerly occupied by bromine becomes a vector for introducing larger, recognition-conferring moieties.
CNS-Active Agents
Benzonitrile-containing compounds have been investigated for a variety of central nervous system (CNS) disorders. Computational studies on related fluorinated benzonitriles have suggested their potential as inhibitors of enzymes implicated in Alzheimer's disease.[10] The predicted lipophilicity (XLogP3 ≈ 3.3) of 4-Bromo-5-chloro-2-methylbenzonitrile suggests it may have properties conducive to penetrating the blood-brain barrier, making it a candidate for CNS-targeted library synthesis.
Caption: Drug discovery pathway utilizing the target molecule.
Safety and Handling
Hazard Classification: According to its notified classification and labeling, 4-Bromo-5-chloro-2-methylbenzonitrile is considered hazardous.[2]
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness (STOT SE 3).
Handling Precautions:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
Avoid breathing dust, fumes, or vapors.
Wash hands thoroughly after handling.
Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Bromo-5-chloro-2-methylbenzonitrile represents a promising, albeit under-characterized, chemical entity. Its polysubstituted aromatic core is pre-functionalized for selective, high-yield synthetic transformations, most notably at the C-Br bond. Based on robust data from analogous structures, it is poised to be a valuable building block for creating diverse chemical libraries aimed at discovering new therapeutics, particularly in the fields of oncology and neurology. The predictive and procedural information contained in this guide provides a solid foundation for researchers to begin exploring the rich chemistry and potential applications of this versatile molecule.
References
NextSDS. (n.d.). 4-bromo-5-chloro-2-methylbenzonitrile — Chemical Substance Information.
Benchchem. (n.d.). Application of 4-Bromo-2-methylbenzonitrile in Pharmaceutical Drug Discovery: A Detailed Guide.
Al-Blewi, F. F., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
IJTSRD. (2022, March 15). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile.
Chemsrc. (2025, August 24). 4-Bromo-2-methylbenzonitrile.
Tokyo Chemical Industry. (n.d.). 4-Bromo-2-methylbenzonitrile.
Hegde, V. N., et al. (2023). Structural, computational and in silico studies of 4-bromo-3-flurobenzonitrile as anti-Alzheimer and anti-Parkinson agents. Journal of Biomolecular Structure and Dynamics, 42(9), 4619-4643. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. (2025, August 9). Journal of Molecular Structure.
Biological Activity Screening of 4-Bromo-5-chloro-2-methylbenzonitrile Derivatives: A Technical Guide to Scaffold Functionalization and In Vitro Evaluation
Executive Summary In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 4-Bromo-5-chloro-2-methylbenzonitrile (CAS 1228376-18-8) is a highly functionalized, m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 4-Bromo-5-chloro-2-methylbenzonitrile (CAS 1228376-18-8) is a highly functionalized, multi-reactive building block that serves as a foundational core for synthesizing diverse pharmacological agents[1][2]. While the parent compound is primarily a synthetic intermediate, its downstream derivatives exhibit profound biological activities, most notably as small-molecule immune checkpoint inhibitors (PD-1/PD-L1) and microtubule-destabilizing agents (MDAs) for oncology[3][4].
This technical guide details the structural rationale behind utilizing this specific scaffold, outlines the causality of its orthogonal reactivity, and provides self-validating in vitro screening protocols to evaluate the biological efficacy of its derivatives.
Structural Rationale & Orthogonal Reactivity
The selection of 4-Bromo-5-chloro-2-methylbenzonitrile as a starting scaffold is not arbitrary; it is driven by the precise, orthogonal reactivity of its four distinct functional groups, which allows for the rapid generation of diverse chemical libraries without the need for complex protecting-group strategies[5][6].
Regioselective Halogen Reactivity (C-Br vs. C-Cl): The carbon-bromine (C-Br) bond at the 4-position undergoes oxidative addition with palladium catalysts at a significantly faster rate than the carbon-chlorine (C-Cl) bond at the 5-position. This kinetic difference allows for highly regioselective Suzuki-Miyaura or Sonogashira cross-coupling reactions, enabling the attachment of biphenyl or alkynyl groups exclusively at the 4-position[4][7].
Benzylic Activation (C-CH₃): The 2-methyl group provides a handle for late-stage functionalization. Under radical conditions (NBS,
hν
), it undergoes benzylic bromination, creating an electrophilic center ideal for etherification or amination to build extended linker regions[4].
Nitrile Transformation (-C≡N): The electron-withdrawing nitrile group not only activates the aromatic ring for nucleophilic attack but also serves as a prime candidate for click chemistry (azide-alkyne cycloaddition). Conversion of the nitrile into a 1,2,3-triazole or tetrazole ring vastly improves the aqueous solubility, hydrogen-bonding capacity, and metabolic stability of the resulting drug candidate[4][7].
Figure 1: Orthogonal functionalization logic for 4-Bromo-5-chloro-2-methylbenzonitrile.
Target Selection & Pharmacological Relevance
Derivatives synthesized from the benzonitrile core are typically screened against two primary high-value oncology targets:
A. PD-1/PD-L1 Immune Checkpoint Inhibition
Monoclonal antibodies targeting the PD-1/PD-L1 axis have revolutionized cancer immunotherapy, but small-molecule inhibitors offer superior oral bioavailability and tumor penetration[4]. By utilizing the cross-coupling potential of the 4-bromo position, researchers synthesize biphenyl-1,2,3-triazol-benzonitrile derivatives. The biphenyl fragment is critical for anchoring the molecule deep within the hydrophobic pocket of PD-L1, while the triazole and benzonitrile moieties form essential hydrogen bonds that disrupt the PD-1/PD-L1 protein-protein interaction[4][7].
B. Microtubule Destabilization
Benzonitrile and benzotriazole-acrylonitrile derivatives have been identified as potent microtubule-destabilizing agents (MDAs)[3][8]. These compounds competitively bind to the colchicine-binding site on
α,β
-tubulin dimers, preventing microtubule polymerization. This disruption leads to a catastrophic collapse of the cytoskeleton, arresting solid tumor cells (such as HeLa and MCF-7) in the G2/M phase and inducing apoptosis[3][9].
Experimental Protocols for Biological Screening
To ensure scientific integrity, the following protocols are designed as self-validating systems , embedding internal controls to prove that the observed biological effects are causally linked to the test compounds.
Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) for PD-1/PD-L1
This assay measures the ability of benzonitrile derivatives to competitively disrupt the PD-1/PD-L1 complex[4].
Reagent Preparation: Prepare recombinant human PD-L1 tagged with Europium cryptate (Eu-cryptate, the FRET donor) and PD-1 tagged with XL665 (the FRET acceptor).
Assay Assembly: In a 384-well low-volume microplate, add 2 µL of the test derivative (serially diluted in assay buffer containing 0.1% BSA and 0.05% Tween-20). Add 4 µL of the PD-L1/PD-1 protein mixture.
Control Integration:
Positive Control: Add (a known small-molecule PD-L1 inhibitor) to establish the maximum inhibition baseline[10].
Negative Control: Add DMSO vehicle to establish the maximum FRET signal.
Incubation & Detection: Incubate the plate in the dark at room temperature for 2 hours. Excite the samples at 337 nm using a microplate reader and measure emission at 620 nm (donor) and 665 nm (acceptor).
Self-Validation & Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). To validate the assay's structural integrity, calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 confirms that the signal reduction is causally linked to true competitive inhibition by the derivative, ruling out fluorescence quenching or assay drift.
Figure 2: HTRF screening workflow for evaluating PD-1/PD-L1 complex inhibition.
Protocol B: Cell Viability (MTT) Assay for Anticancer Activity
This protocol evaluates the antiproliferative effect of microtubule-targeting benzonitrile derivatives[3][5].
Cell Seeding: Seed human cervical cancer cells (HeLa) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for adherence[5].
Compound Treatment: Treat the cells with test compounds at concentrations ranging from 1 nM to 10 µM.
Viability Assessment (Causality): After 72 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Mechanistic note: Only metabolically active, living cells possess the mitochondrial succinate dehydrogenase required to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.
Solubilization & Detection: Remove the medium, dissolve the formazan in 100 µL DMSO, and read the absorbance at 570 nm.
Self-Validation: Include Colchicine as a reference standard[3]. Ensure the DMSO vehicle control exhibits <5% cytotoxicity to prove that cell death is strictly compound-mediated. Calculate the IC₅₀ using non-linear regression analysis.
Quantitative Data Presentation
The table below summarizes the in vitro biological activity of representative benzonitrile and related cyano-containing derivatives synthesized from highly substituted building blocks, demonstrating the broad pharmacological utility of this scaffold class[3][4][5].
Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors
Source: ACS Omega / PubMed Central (PMC)
URL:[Link]
Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs)
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL:[Link]
Hazards and safety precautions for handling 4-Bromo-5-chloro-2-methylbenzonitrile
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-5-chloro-2-methylbenzonitrile This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the haza...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-5-chloro-2-methylbenzonitrile
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hazards and requisite safety precautions for handling 4-Bromo-5-chloro-2-methylbenzonitrile (CAS No. 1228376-18-8). The following sections are structured to deliver not just procedural steps, but the scientific rationale underpinning each recommendation, ensuring a culture of safety and experimental integrity.
Hazard Identification and Toxicological Profile
4-Bromo-5-chloro-2-methylbenzonitrile is a substituted aromatic nitrile whose hazard profile necessitates stringent handling protocols. While comprehensive toxicological data for this specific molecule is not extensively published, the known hazards of its structural class and available Safety Data Sheet (SDS) information provide a clear mandate for caution.[1]
GHS Classification and Hazard Statements
Based on notified classifications and data from analogous compounds, 4-Bromo-5-chloro-2-methylbenzonitrile is classified as a hazardous substance.[1]
The toxicity of many aliphatic nitriles is directly linked to their in vivo metabolism, which can release cyanide ions.[2][3][4][5][6] This process, often mediated by cytochrome P-450 enzymes in the liver, is a primary mechanism of acute toxicity.[2][4][5] However, a critical distinction must be made for benzonitriles. Studies have shown that benzonitrile itself does not appear to be metabolized to cyanide, suggesting a different mechanism of toxicity.[7][8][9] The toxicity of substituted benzonitriles like the title compound is therefore attributed to the parent molecule's inherent reactivity and irritant properties, rather than cyanide poisoning. This is a crucial insight, as it directs first aid and emergency response away from cyanide-specific antidotes and towards supportive care for acute exposure symptoms.
Quantitative Toxicological Data (Analog Compounds)
No specific LD50 or LC50 data is available for 4-Bromo-5-chloro-2-methylbenzonitrile. The following data for structurally related compounds are provided for risk assessment context.
The data indicates that related compounds are toxic to moderately toxic, reinforcing the need for rigorous exposure controls.
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety programs prioritize engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).[13][15] This "Hierarchy of Controls" is a fundamental principle of industrial hygiene.[12][16]
Caption: The Hierarchy of Controls prioritizes inherent safety measures.
Elimination/Substitution: In a research and development context, eliminating a key intermediate is often not feasible. However, a critical early-stage assessment should always consider if a less hazardous analog could be substituted without compromising research objectives.
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For a potent, fine-powder chemical like 4-Bromo-5-chloro-2-methylbenzonitrile, engineering controls are non-negotiable.[17][18]
Administrative Controls: These are procedures and work practices that reduce the risk of exposure. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and designating specific areas for handling potent compounds.[11][17][18]
Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. It is essential but should never be the primary method of protection.
Engineering Controls: The Primary Barrier
All work involving the handling of solid 4-Bromo-5-chloro-2-methylbenzonitrile must be conducted within a certified chemical fume hood or a ventilated balance enclosure (powder containment hood).[17][18]
Chemical Fume Hood: A fume hood is designed to protect the user from chemical hazards by drawing contaminants away from the operator and exhausting them outside the building.[1][15][16][19] It is the standard and required control for nearly all operations, including weighing, dissolving, and transferring this compound.
Ventilated Balance Enclosure: When weighing small quantities, a powder containment hood provides a localized, low-turbulence airflow that prevents inhalation of fine particles without disturbing sensitive analytical balances.
Biosafety Cabinets (BSCs): It is critical to understand that a standard recirculating BSC is not a substitute for a fume hood when handling hazardous chemicals.[19][20] BSCs are designed to protect the sample from contamination and may recirculate air, which is unsafe for volatile or powdered chemical hazards.[1][15][16] Only a Class II, Type B2 "total exhaust" BSC, which vents 100% of air outside, can be considered, but a chemical fume hood is the more appropriate and common control.[19]
Personal Protective Equipment (PPE): The Last Line of Defense
A comprehensive PPE strategy is mandatory.
Eye and Face Protection: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.
Protective Clothing: A flame-resistant laboratory coat must be worn, fully fastened, with sleeves extended to the wrist. Disposable arm sleeves can provide additional protection. Long pants and closed-toe shoes are mandatory.[21]
Hand Protection (Gloves): Glove selection is a critical decision. While nitrile is a common laboratory glove, it offers poor resistance to many halogenated and aromatic hydrocarbons.[22][23]
The Principle of Prudence: Given the structure of 4-Bromo-5-chloro-2-methylbenzonitrile, standard thin disposable nitrile gloves should be considered for splash protection only and must be replaced immediately upon any contact.
Double Gloving: For all handling procedures, wearing two pairs of gloves is recommended.[21] This allows the outer glove to be removed immediately after a potential contamination, protecting the inner glove and the user's skin.
Breakthrough Time and Permeation: These are key metrics for glove selection.[23][24][25] "Breakthrough time" is the time it takes for a chemical to be detected on the inside of the glove. Always consult the manufacturer's specific chemical resistance data for the gloves being used. For extended or immersive work, heavier-duty gloves made of materials like Viton® or laminate film may be required.
Standard Operating Procedures (SOPs)
The following protocols represent a baseline for safe handling. All laboratories must adapt these into site-specific SOPs.
Protocol for Weighing Solid Compound
Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with disposable, plastic-backed absorbent paper.
Tare Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance within the fume hood or ventilated enclosure and tare the weight.
Aliquot Transfer: Using a chemical spatula, carefully transfer the desired amount of 4-Bromo-5-chloro-2-methylbenzonitrile from the stock bottle to the tared container. Perform this action slowly and deliberately to avoid creating airborne dust.
Seal and Clean: Securely seal the container. Using a damp wipe, decontaminate the spatula and the exterior of the container before removing them from the hood.
Final Weighing: If necessary, the sealed, decontaminated container can be moved to an external balance for a final, precise weight measurement.
Disposal: Dispose of the absorbent paper and any contaminated wipes into a designated hazardous waste container.
Caption: A logical workflow minimizes exposure during handling.
Protocol for Preparing a Solution
Initial Setup: All steps must be performed in a chemical fume hood.
Solvent Preparation: Measure the required volume of the desired solvent into the reaction flask or beaker.
Addition of Solid: Following the weighing protocol above, add the sealed container of 4-Bromo-5-chloro-2-methylbenzonitrile into the fume hood. Uncap the container and slowly add the solid to the solvent, preferably with stirring, to prevent splashing.
Rinsing: If quantitative transfer is necessary, rinse the weighing container with a small amount of solvent and add it to the main solution.
Decontamination: Decontaminate all tools and glassware that came into contact with the solid compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Personal Exposure
Exposure Route
Immediate Action
Inhalation
Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Skin Contact
Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
Minor Spill (Contained within a fume hood):
Ensure appropriate PPE is worn (double gloves, goggles, lab coat).
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
To avoid generating dust, gently moisten the absorbent material if appropriate for the solvent used, or use a damp cloth to carefully collect the powder.
Carefully scoop the contaminated material into a clearly labeled, sealable hazardous waste container.
Decontaminate the spill area with an appropriate solvent and then soap and water.
Dispose of all contaminated materials (gloves, wipes, absorbent) as hazardous waste.
Major Spill (Outside of a fume hood):
Evacuate: Immediately alert all personnel in the area and evacuate the laboratory.
Isolate: Close the doors to the laboratory and post a warning sign.
Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a major spill yourself.
Caption: A clear decision tree for responding to chemical spills.
Storage and Waste Disposal
Storage: Store 4-Bromo-5-chloro-2-methylbenzonitrile in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases.
Waste Disposal: All waste contaminated with this compound, including unused product, absorbent materials, and contaminated PPE, must be disposed of as hazardous waste. As a halogenated organic compound, it must be collected in a designated, labeled container for halogenated organic waste.[26] Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves incineration at a licensed facility.[27][28] Do not dispose of this chemical down the drain.
References
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Retrieved from [Link]
Labs USA. (2025, November 4). Biological safety cabinet vs fume hood: Quick comparison. Retrieved from [Link]
NextSDS. 4-bromo-5-chloro-2-methylbenzonitrile — Chemical Substance Information. Retrieved from [Link]
The Baker Company. (2012, July 15). Biosafety Cabinet vs. Fume Hood. Retrieved from [Link]
Yale Environmental Health & Safety. (2019, September). Biosafety Cabinets VS Chemical Fume Hoods. Retrieved from [Link]
Contessa, S., Caccia, S., & Colombo, P. (1984). Structural considerations in the metabolism of nitriles to cyanide in vivo. Toxicology Letters, 22(2), 225-230. Retrieved from [Link]
Labkafe. (2025, June 3). Fume Hood vs Biosafety Cabinet: 5 Key Differences You Must Know. Retrieved from [Link]
National Center for Biotechnology Information. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
U.S. Environmental Protection Agency. Benzonitrile Final AEGL Document. Retrieved from [Link]
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]
P2 InfoHouse. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]
Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47-54. Retrieved from [Link]
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
Oregon State University Environmental Health & Safety. Glove Material Breakthrough Time after Total Immersion. Retrieved from [Link]
ChemInfo Public. 2-Chlorbenzonitril. Retrieved from [Link]
eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
University of Texas at Austin Environmental Health and Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
U.S. Environmental Protection Agency. Halogenated Solvent Cleaners. Retrieved from [Link]
All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Center for Chemical Process Safety. (2004, May 25). GUIDELINES FOR Safe Handling of Powders and Bulk Solids. Retrieved from [Link]
University of California, San Diego. GLOVE SELECTION CHART. Retrieved from [Link]
University of Rochester Environmental Health & Safety. (2019, March 11). NIOSH Table 1,2 & 3. Retrieved from [Link]
Ahmed, A. E., & Abreu, M. E. (1982). In vivo and in vitro release of cyanide from neurotoxic aminonitriles. Journal of Toxicology and Environmental Health, 9(5-6), 779-790. Retrieved from [Link]
Silver, E. H., & Szabo, S. (1982). Metabolism of acrylonitrile to cyanide. In vitro studies. Drug Metabolism and Disposition, 10(5), 495-498. Retrieved from [Link]
Ahmed, A. E., & Patel, K. (1981). Metabolism of allylnitrile to cyanide: in vitro studies. Drug Metabolism and Disposition, 9(3), 276-279. Retrieved from [Link]
Ahmed, A. E., & Farooqui, M. Y. (1982). Methacrylonitrile: in vivo metabolism to cyanide in rats, mice, and gerbils. Toxicology and Applied Pharmacology, 63(2), 159-167. Retrieved from [Link]
PubChem. 4-Bromobenzonitrile-d4 | C7H4BrN | CID 71309635. Retrieved from [Link]
ResearchGate. (2025, January 23). Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach. Retrieved from [Link]
ACS Publications. (2016, December 6). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles | The Journal of Organic Chemistry. Retrieved from [Link]
Application Note: 4-Bromo-5-chloro-2-methylbenzonitrile as a Polyfunctional Intermediate in Advanced Organic Synthesis
Executive Summary In modern drug development and materials science, the demand for highly functionalized, unsymmetrical aromatic building blocks is paramount. 4-Bromo-5-chloro-2-methylbenzonitrile (CAS 1228376-18-8) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and materials science, the demand for highly functionalized, unsymmetrical aromatic building blocks is paramount. 4-Bromo-5-chloro-2-methylbenzonitrile (CAS 1228376-18-8) is a premier polyfunctional intermediate that offers four distinct, orthogonal reactive sites: a nitrile group, a benzylic methyl group, and two different halogens (bromide and chloride). This application note provides researchers with authoritative, self-validating protocols for the site-selective functionalization of this scaffold, emphasizing the mechanistic causality behind catalyst and reagent selection.
Structural Analysis & Reactivity Profiling
The synthetic utility of 4-bromo-5-chloro-2-methylbenzonitrile lies in the thermodynamic and kinetic differences of its substituents, allowing for precise, sequential functionalization without the need for protecting groups.
C4-Bromide (High Reactivity): The C–Br bond has a lower bond dissociation energy (~81 kcal/mol) compared to the C–Cl bond (~96 kcal/mol). Consequently, Palladium(0) undergoes oxidative addition into the C–Br bond orders of magnitude faster, enabling 1 [1].
C5-Chloride (Latent Reactivity): The C–Cl bond remains inert under standard Suzuki conditions but can be subsequently activated using bulky, electron-rich phosphine ligands (e.g., XPhos) that force the Pd center into a highly reactive monoligated state.
C2-Methyl (Radical Susceptibility): The benzylic C–H bonds are weakened by the resonance stabilization of the adjacent aromatic ring, making them prime targets for free-radical halogenation.
C1-Nitrile (Electrophilic Handle): Serves as a strong electron-withdrawing group that activates the ring toward nucleophilic attack, and acts as a precursor for primary amines, amides, or carboxylic acids.
Orthogonal Functionalization Strategy
Workflow for the orthogonal functionalization of 4-bromo-5-chloro-2-methylbenzonitrile.
Causality: To achieve strict chemoselectivity for the C4-bromide over the C5-chloride, a standard, non-bulky catalyst like
Pd(PPh3)4
is utilized. The lack of extreme electron density on the triphenylphosphine ligands prevents the catalyst from overcoming the higher activation barrier required to insert into the C–Cl bond [1].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under argon, add 4-bromo-5-chloro-2-methylbenzonitrile (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.05 equiv). Note: Strict stoichiometric control of the boronic acid prevents over-coupling.
Solvent: Add a degassed mixture of Toluene/Ethanol/Water (4:1:1 v/v/v, 0.2 M).
Reaction: Heat the mixture to 75 °C for 4–6 hours with vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
MgSO4
, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Self-Validating Checkpoint: Monitor via GC-MS. The reaction is complete when the starting material peak (
m/z≈229
) disappears. The product must retain a distinct 3:1 isotopic ratio in its mass spectrum, confirming the preservation of the C5-chlorine atom.
Causality: Once the C4 position is arylated, the latent C5-chloride must be activated. This requires a highly electron-rich, sterically demanding ligand.2 facilitates the difficult oxidative addition into the C–Cl bond and promotes rapid reductive elimination, preventing catalyst deactivation [2].
Step-by-Step Methodology:
Preparation: In a glovebox, charge a vial with the C4-arylated intermediate (1.0 equiv), a secondary amine (1.2 equiv), and
NaOtBu
(1.4 equiv).
Catalyst Complex: Add
Pd2(dba)3
(2 mol%) and XPhos (4 mol%).
Solvent: Add anhydrous, degassed Toluene (0.1 M). Seal the vial with a PTFE septum cap.
Reaction: Heat the mixture at 100 °C for 12 hours.
Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.
Self-Validating Checkpoint:1H
NMR analysis will show the disappearance of the secondary amine N–H proton (if applicable) and a shift in the C6 aromatic proton due to the new electron-donating amino substituent.
Causality: Functionalizing the C2-methyl group requires a radical pathway.3, which favors radical substitution at the benzylic position over electrophilic aromatic addition [3]. AIBN serves as the thermal radical initiator.
Step-by-Step Methodology:
Preparation: Dissolve 4-bromo-5-chloro-2-methylbenzonitrile (1.0 equiv) in anhydrous trifluorotoluene (
PhCF3
, a greener alternative to
CCl4
) to a concentration of 0.2 M.
Reagents: Add NBS (1.1 equiv, recrystallized from water) and AIBN (0.05 equiv).
Reaction: Equip the flask with a reflux condenser and heat to 85 °C under a nitrogen atmosphere.
Completion: The reaction is visually complete (typically 2–4 hours) when the dense NBS powder at the bottom of the flask is fully converted to succinimide, which floats to the surface of the solvent.
Workup: Cool the mixture in an ice bath, filter off the succinimide byproduct, and concentrate the filtrate.
Self-Validating Checkpoint: The physical phase change of the solid reagents (sinking NBS to floating succinimide) is an immediate visual validator. Analytically,
1H
NMR will show the disappearance of the C2-methyl singlet (
∼2.5 ppm
) and the emergence of a new bromomethyl singlet (
∼4.5 ppm
).
Quantitative Data Summary
The following table summarizes the expected performance metrics for the orthogonal functionalization protocols described above, allowing for rapid comparative analysis.
Transformation
Target Site
Reagents & Catalyst System
Temp (°C)
Typical Yield (%)
Regioselectivity
Suzuki-Miyaura
C4 (Bromide)
Ar-B(OH)2
,
Pd(PPh3)4
,
K2CO3
75
85–92%
>99:1 (C4 over C5)
Buchwald-Hartwig
C5 (Chloride)
R2NH
,
Pd2(dba)3
, XPhos,
NaOtBu
100
75–88%
Exclusive to C5
Wohl-Ziegler
C2 (Methyl)
NBS, AIBN,
PhCF3
85
70–85%
Exclusive to C2
References
Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. Available at:[Link]
Wohl–Ziegler bromination. Wikipedia, The Free Encyclopedia. Available at:[Link]
Application Note: Step-by-Step Synthesis of 4-Bromo-5-chloro-2-methylbenzonitrile from 2-Methylbenzonitrile
Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly regioselective, self-validating, and scalable two-step synthetic protocol for the preparation of the multi-hal...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a highly regioselective, self-validating, and scalable two-step synthetic protocol for the preparation of the multi-halogenated building block 4-bromo-5-chloro-2-methylbenzonitrile.
As synthetic chemists, we must design routes where the intrinsic electronic and steric properties of the molecule guide the reaction to the desired regioisomer. The synthesis of 1[1] from 2-methylbenzonitrile is achieved via a carefully ordered electrophilic aromatic substitution (EAS) sequence. By understanding the causality behind the directing groups, we can avoid complex transition-metal-catalyzed C-H activation steps.
Step 1: Synergistic Chlorination at C5
The starting material, 2-methylbenzonitrile, possesses two native directing groups:
Methyl (-CH₃) at C2: An activating, ortho/para director.
Cyano (-CN) at C1: A strongly deactivating, meta director.
During electrophilic chlorination, the activating -CH₃ group dictates the primary reactivity, directing the incoming electrophile to C3 (ortho) and C5 (para). Simultaneously, the -CN group meta-directs to C3 and C5, creating a synergistic electronic activation of these two positions. However, C3 is flanked by both the -CH₃ and -CN groups, resulting in severe steric hindrance. Consequently, the electrophile selectively attacks the highly accessible C5 position. To execute this, we utilize N-chlorosuccinimide (NCS) activated by a catalytic amount of Iron(III) chloride (FeCl₃), which is a proven, mild, and highly effective method for the 2[2].
Step 2: Sterically-Driven Superelectrophilic Bromination at C4
The intermediate, 5-chloro-2-methylbenzonitrile, is highly deactivated due to the combined electron-withdrawing effects of the -CN and -Cl groups. The theoretically available positions for substitution are C3, C4, and C6.
C3 is sterically blocked by the adjacent -CH₃ group.
C6 is sterically congested between the -Cl and -CN groups.
C4 is flanked by the -Cl group and a small hydrogen atom (at C3).
Electronically, the -Cl group acts as an ortho/para director, activating C4 and C6 via resonance (+M effect). Because C6 is sterically inaccessible, the bulky bromonium ion (Br⁺) exclusively attacks C4. To overcome the extreme electronic deactivation of the ring, we employ N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄). This strongly acidic medium generates a superelectrophilic bromonium species capable of3[3].
Experimental Protocols
Protocol A: Synthesis of 5-Chloro-2-methylbenzonitrile
Catalyst Activation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve FeCl₃ in CH₃CN. Stir for 10 minutes at room temperature to ensure full homogenization.
Reagent Addition: Add NCS to the solution in one portion, followed immediately by the dropwise addition of 2-methylbenzonitrile.
Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir for 4–6 hours. Self-Validation: Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 9:1) until the starting material is completely consumed.
Workup: Cool the mixture to room temperature. Quench the reaction by adding 15 mL of a 10% aqueous sodium thiosulfate solution to neutralize any unreacted electrophilic chlorine. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield 5-chloro-2-methylbenzonitrile as a solid.
Protocol B: Synthesis of 4-Bromo-5-chloro-2-methylbenzonitrile
Preparation of Acidic Medium: Charge a 50 mL round-bottom flask with concentrated H₂SO₄. Cool the flask to 0 °C using an ice-water bath.
Substrate Dissolution: Slowly add 5-chloro-2-methylbenzonitrile to the stirring acid. Stir until the substrate is fully dissolved (the highly deactivated ring requires this strongly acidic environment to prevent poly-bromination and activate the NBS).
Electrophile Generation: Add NBS in small portions over 15 minutes to control the exotherm and prevent the generation of bromine gas.
Reaction Execution: Remove the ice bath and gently heat the mixture to 60 °C for 2–3 hours. Self-Validation: Monitor via LC-MS. The formation of the product mass [M+H]⁺ 229.9 / 231.9 indicates success[1].
Workup: Carefully pour the hot reaction mixture over 50 g of crushed ice with vigorous stirring. The sudden drop in solubility will cause the target product to precipitate as a raw solid.
Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH. Recrystallize the crude solid from hot ethanol to afford pure 4-bromo-5-chloro-2-methylbenzonitrile.
Data Visualization
Quantitative Summary
Step
Reaction Type
Reagents & Catalyst
Conditions
Target Regioselectivity
Expected Yield
1
Electrophilic Chlorination
NCS, FeCl₃ (5 mol%)
CH₃CN, 60 °C, 4–6 h
C5 (para to -CH₃, meta to -CN)
75–85%
2
Superelectrophilic Bromination
NBS, conc. H₂SO₄
60 °C, 2–3 h
C4 (ortho to -Cl, steric avoidance)
65–75%
Synthesis Pathway Diagram
Figure 1: Two-step synthesis workflow and regiochemical directing effects.
Application Notes: Strategic Use of 4-Bromo-5-chloro-2-methylbenzonitrile in the Synthesis of Complex Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Building Block for Medicinal Chemistry In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. These scaffolds are ubiquitous in pharmaceuticals due to their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets. 4-Bromo-5-chloro-2-methylbenzonitrile is a strategically substituted aromatic compound that serves as a highly versatile starting material for constructing complex molecular architectures.[1] Its unique combination of reactive sites—a nitrile group, a nucleophilic substitution-ready bromine atom, and a functionalizable methyl group—offers a rich platform for a multitude of synthetic transformations.
This guide provides an in-depth exploration of the application of 4-bromo-5-chloro-2-methylbenzonitrile in the synthesis of high-value heterocyclic systems. We will move beyond simple procedural lists to explain the causality behind strategic synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Synthesis of Fused Dihydropyridine Scaffolds via Thorpe-Ziegler Cyclization
A powerful strategy for constructing fused nitrogen-containing heterocycles from 4-bromo-5-chloro-2-methylbenzonitrile involves a two-step sequence: functionalization of the benzylic position followed by an intramolecular Thorpe-Ziegler cyclization. This approach leverages the ortho relationship between the methyl and nitrile groups to build a fused six-membered ring.
Principle and Mechanism
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile.[2][3] The reaction proceeds through the deprotonation of a carbon alpha to one nitrile group, creating a carbanion. This nucleophile then attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to cyclization.[2] The resulting cyclic imine rapidly tautomerizes to the more stable, conjugated enamine. This enaminonitrile product is a valuable intermediate that can be further hydrolyzed to a cyclic ketone if desired.[3]
The overall synthetic workflow is designed to first install the second nitrile-containing moiety and then effect the key cyclization step.
Synthetic Strategy Workflow
The logical flow from the starting material to the fused heterocyclic product is illustrated below. The initial step creates the necessary dinitrile precursor, which is then subjected to base-mediated cyclization.
Caption: Workflow for Thorpe-Ziegler synthesis of fused dihydropyridines.
Experimental Protocols
Protocol 1.1: Synthesis of the Dinitrile Precursor — 2-((4-Bromo-5-chloro-2-cyanobenzyl)malononitrile
This protocol details the two-stage preparation of the key intermediate required for cyclization.
Causality Behind Experimental Choices:
Benzylic Bromination: N-Bromosuccinimide (NBS) is the reagent of choice for selective radical bromination of the benzylic methyl group without affecting the aromatic ring. Benzoyl peroxide (BPO) is used as a radical initiator. Carbon tetrachloride (CCl₄) is a classic solvent for these reactions, though less hazardous alternatives like acetonitrile or chlorobenzene can be screened.
Alkylation: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates malononitrile to form a soft nucleophile. THF is an ideal aprotic solvent that solubilizes the intermediates and does not interfere with the reaction. The reaction is typically run at 0 °C to control the initial exothermic deprotonation before warming.
Step-by-Step Methodology:
Benzylic Bromination:
To a solution of 4-bromo-5-chloro-2-methylbenzonitrile (1.0 eq) in CCl₄ (0.2 M), add NBS (1.1 eq) and a catalytic amount of BPO (0.02 eq).
Heat the mixture to reflux (approx. 77 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
Concentrate the filtrate under reduced pressure. The crude 4-bromo-5-chloro-2-(bromomethyl)benzonitrile is often used directly in the next step without further purification.
Alkylation with Malononitrile:
In a separate flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Add a solution of malononitrile (1.15 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C. Stir for 20 minutes at 0 °C to ensure complete formation of the sodium salt.
Add a solution of the crude benzylic bromide from the previous step in anhydrous THF dropwise to the malononitrile anion suspension at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the target dinitrile precursor.
This protocol describes the critical base-mediated ring-closing reaction.
Causality Behind Experimental Choices:
Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the carbon alpha to both nitrile groups.[2] Aprotic polar solvents like THF or DMF are used to facilitate the cyclization.
High Dilution: While not always necessary for six-membered ring formation, performing the reaction under high-dilution conditions can minimize intermolecular side reactions, such as polymerization.[2]
Step-by-Step Methodology:
Under an inert atmosphere, suspend NaH (1.5 eq, 60% dispersion) in anhydrous THF.
Slowly add a solution of the dinitrile precursor (1.0 eq) in anhydrous THF to the NaH suspension over 1-2 hours using a syringe pump (high-dilution principle).
After the addition is complete, gently heat the mixture to 50 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
Cool the reaction to 0 °C and quench by the slow addition of ethanol, followed by water.
Adjust the pH to ~7 with 1M HCl.
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
The crude product, a substituted amino-cyano-dihydropyridine, can be purified by recrystallization or flash column chromatography.
Parameter
Condition/Reagent
Typical Yield (%)
Notes
Bromination
NBS/BPO in CCl₄
85-95% (crude)
Light-sensitive reaction; protect from direct light.
Alkylation
Malononitrile, NaH, THF
70-85%
Ensure anhydrous conditions for optimal results.
Cyclization
NaH in THF at 50 °C
65-80%
LHMDS can be used as an alternative strong base.
Section 2: Molecular Diversification via Palladium-Catalyzed Cross-Coupling
The aryl bromide at the C4 position is a key synthetic handle for introducing molecular diversity using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is an exceptionally robust and widely used method for forming C(sp²)-C(sp²) bonds, allowing for the installation of a wide array of (hetero)aryl groups.[4] This transformation can be performed on the initial starting material or on the synthesized heterocyclic product, providing strategic flexibility.
Logical Workflow: Pre- vs. Post-Cyclization Functionalization
The decision to perform the cross-coupling before or after heterocycle formation depends on the desired final structure and the compatibility of the functional groups.
Caption: Strategic choice of performing Suzuki coupling before (Path A) or after (Path B) heterocycle formation.
Experimental Protocols
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling various arylboronic acids to the 4-bromo position.
Causality Behind Experimental Choices:
Catalyst System: A combination of a palladium(0) source (like Pd(PPh₃)₄) or a Pd(II) precatalyst with a suitable phosphine ligand is essential. Pd(PPh₃)₄ is often effective and commercially available.
Base and Solvent: A base, typically an aqueous carbonate solution (Na₂CO₃ or K₂CO₃), is required to activate the boronic acid in the catalytic cycle. A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic substrate and the inorganic base.
Step-by-Step Methodology:
To a reaction vessel, add 4-bromo-5-chloro-2-methylbenzonitrile (or its heterocyclic derivative) (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq).
Add the solvent system, for example, a 3:1 mixture of toluene and 2M aqueous Na₂CO₃ solution.
Purge the reaction mixture with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).
Cool the mixture to room temperature and dilute with ethyl acetate and water.
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Parameter
Condition/Reagent
Typical Yield (%)
Notes
Catalyst
Pd(PPh₃)₄ (5 mol%)
75-95%
Other catalysts like PdCl₂(dppf) can also be effective.
Base
2M aq. Na₂CO₃
-
K₃PO₄ or Cs₂CO₃ can be used for more challenging couplings.
Solvent
Toluene/Water (3:1)
-
Dioxane/water is a common alternative.
Conclusion
4-Bromo-5-chloro-2-methylbenzonitrile is a potent and adaptable building block for the synthesis of diverse heterocyclic frameworks. By leveraging established synthetic methodologies such as the Thorpe-Ziegler cyclization and palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of complex molecules. The strategic sequencing of these reactions provides a powerful platform for accessing novel chemical matter essential for advancing drug discovery programs. The protocols and insights provided herein serve as a robust foundation for the creative and effective use of this valuable synthetic intermediate.
References
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. (Note: This is a foundational Gewald reference, though the direct application to the topic molecule is conceptual). URL: [Link]
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. (Note: Review on Gewald reaction). URL: [Link]
Amiri, L., et al. (2025). The Thorpe-Ziegler reaction: A powerful strategy for the synthesis of heterocycles. Advances in Heterocyclic Chemistry.[5] URL: [Link]
Singla, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 26(4), 2541-2566.[6] URL: [Link]
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203.[3] URL: [Link]
Sharma, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15029-15037.[7] URL: [Link]
Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998-4002.[8] URL: [Link]
Advanced Analytical Methods for Monitoring Regioselective Cross-Coupling Reactions of 4-Bromo-5-chloro-2-methylbenzonitrile
Audience: Researchers, Synthetic Chemists, and Process Development Scientists Focus: Reaction Kinetics, UHPLC-MS/GC-MS Methodologies, and Orthogonal Functionalization Chemical Context and Mechanistic Causality The compou...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Process Development Scientists
Focus: Reaction Kinetics, UHPLC-MS/GC-MS Methodologies, and Orthogonal Functionalization
Chemical Context and Mechanistic Causality
The compound 4-Bromo-5-chloro-2-methylbenzonitrile (CAS: 1228376-18-8) is a highly versatile, polyhalogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) . Its structural architecture presents three distinct vectors for functionalization: a bromo group, a chloro group, and a methyl group.
In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura or Buchwald-Hartwig couplings), the carbon-bromine (C-Br) bond undergoes oxidative addition significantly faster than the carbon-chlorine (C-Cl) bond. This differential reactivity allows for regioselective mono-coupling at the 4-position, leaving the 5-chloro position intact for subsequent orthogonal functionalization.
However, exploiting this regioselectivity requires rigorous analytical monitoring. Without precise kinetic tracking, the reaction can suffer from over-reaction (di-coupling at the C-Cl bond) or side reactions such as protodehalogenation.
Fig 1: Regioselective Suzuki coupling pathway and potential side reactions.
Analytical Strategy: Building a Self-Validating System
To accurately monitor the conversion of 4-Bromo-5-chloro-2-methylbenzonitrile, the analytical workflow must account for dynamic changes in the reaction matrix. High-temperature reactions (e.g., 80°C–100°C) experience solvent loss over time, which artificially inflates the concentration of analytes if measured purely by raw peak area.
To create a self-validating system , we employ an internal standard (IS), such as inert Biphenyl, added to the reaction mixture at time zero (
t0
). By tracking the ratio of the analyte peak area to the IS peak area, the method mathematically corrects for solvent evaporation and volumetric sampling errors, ensuring high-fidelity kinetic profiling . Furthermore, converting these normalized peak areas to absolute concentrations via nonlinear regression algorithms eliminates the need for continuous external calibration curves .
Fig 2: Automated analytical sampling and dual-mode chromatographic workflow.
Experimental Protocols
Protocol A: Real-Time Kinetic Monitoring via UHPLC-UV-MS
Causality: Ultra-High-Performance Liquid Chromatography (UHPLC) using sub-2-micron stationary phases is chosen to resolve the structurally similar mono-coupled product and starting material in under 3 minutes. This rapid turnaround prevents the reaction from progressing in the sample vial while awaiting analysis.
Step-by-Step Methodology:
Reaction Setup: Charge the reactor with 4-Bromo-5-chloro-2-methylbenzonitrile (1.0 eq), phenylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.02 eq), and Biphenyl (0.1 eq, Internal Standard) in 1,4-Dioxane. Add aqueous K₂CO₃ (2.0 eq). Heat to 80°C.
Sampling: At predefined intervals (e.g., 5, 15, 30, 60, 120 mins), withdraw a 10 µL aliquot using a positive displacement pipette (to handle hot, volatile solvents accurately).
Quenching (Critical Step): Immediately dispense the 10 µL aliquot into a vial containing 990 µL of Acetonitrile with 0.1% Formic Acid.
Mechanistic Insight: The acidic environment instantly neutralizes the K₂CO₃ base. Because transmetalation strictly requires a basic environment to form the reactive boronate complex, this acid-quench instantaneously arrests the catalytic cycle, providing a true kinetic snapshot.
Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove precipitated palladium black and inorganic salts, protecting the UHPLC column.
UHPLC Analysis:
Column: C18, 1.7 µm, 2.1 x 50 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.6 mL/min.
Detection: UV at 254 nm (optimal for the benzonitrile chromophore) and ESI+ MS.
Protocol B: Volatile Impurity Profiling via GC-MS
Causality: While UHPLC-MS is excellent for the primary components, protodebromination (yielding 5-chloro-2-methylbenzonitrile) produces a highly volatile, low-molecular-weight impurity that may exhibit poor ionization in ESI-MS or co-elute in reversed-phase LC. GC-MS provides orthogonal separation based on volatility, ensuring complete mass balance closure.
Step-by-Step Methodology:
Sample Preparation: Take 50 µL of the filtered, quenched sample from Protocol A. Add 500 µL of Hexane and 500 µL of DI Water. Vortex for 30 seconds.
Phase Separation: Allow the layers to separate. The non-polar starting material, products, and dehalogenated impurities will partition into the upper hexanes layer, leaving polar salts and the acid in the aqueous layer.
GC-MS Analysis:
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm x 0.25 µm.
Injection: 1 µL, Split ratio 20:1, Injector Temp 250°C.
Oven Program: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 mins).
Detection: Electron Ionization (EI) at 70 eV, scanning m/z 50–400.
Quantitative Data Presentation
To facilitate rapid identification during reaction monitoring, the expected analytical profiles for the starting material, desired product, and common impurities are summarized below.
Table 1: Chromatographic and Mass Spectrometric Profiles (Suzuki Coupling with Phenylboronic Acid)
Compound Classification
Chemical Formula
Exact Mass (Da)
Expected ESI+ m/z [M+H]⁺
Relative Retention Time (RRT)*
UV Max (nm)
Starting Material
C₈H₅BrClN
228.93
229.94 / 231.94 (Isotope)
1.00
245, 280
Mono-coupled (Desired)
C₁₄H₁₀ClN
227.05
228.06
1.18
254, 292
Di-coupled (Impurity)
C₂₀H₁₅N
269.12
270.13
1.42
260, 305
De-brominated (Impurity)
C₈H₆ClN
151.02
152.03
0.85
240, 275
Biphenyl (Internal Std)
C₁₂H₁₀
154.08
N/A (Poor ESI response)
1.25
248
*RRT is calculated relative to the starting material peak on a standard C18 reversed-phase gradient.
References
Title: Development of an automated kinetic profiling system with online HPLC for reaction optimization
Source: Reaction Chemistry & Engineering (RSC Publishing)
URL: [Link]
Title: A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting the synthesis of 4-Bromo-5-chloro-2-methylbenzonitrile
Welcome to the Technical Support Center for the synthesis of 4-Bromo-5-chloro-2-methylbenzonitrile . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational chall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4-Bromo-5-chloro-2-methylbenzonitrile . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with producing this highly valuable intermediate.
This molecule is a critical building block in pharmaceutical drug discovery, particularly for synthesizing substituted phenyl-pyrazole scaffolds found in modern kinase inhibitors targeting ALK and ROS1[1]. The strategic placement of the bromine atom allows for downstream functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, while the nitrile group serves as a versatile handle for further elaboration[2].
Below, you will find a causality-driven troubleshooting guide, self-validating experimental protocols, and a quantitative comparison of the two most robust synthetic routes: the classical Sandmeyer Cyanation and the modern Palladium-Catalyzed Selective Cyanation .
Part 1: Synthetic Strategy & Workflow Visualization
To synthesize 4-Bromo-5-chloro-2-methylbenzonitrile, chemists typically choose between two primary pathways based on precursor availability and scale. The diagram below illustrates these workflows and highlights the critical junctures where reactions most commonly fail.
Caption: Synthetic pathways for 4-Bromo-5-chloro-2-methylbenzonitrile and common failure modes.
Part 2: Troubleshooting & Causality Guide (FAQs)
Q1: During Route A (Sandmeyer), my LC-MS shows a massive 4-bromo-5-chloro-2-methylphenol impurity. What causes this, and how do I stop it?
The Causality: The formation of the phenol byproduct is the result of the diazonium salt undergoing an
SN1
-type decomposition. If the solution is allowed to warm up, nitrogen gas is prematurely expelled, leaving behind a highly reactive, electrophilic aryl cation. Because water is the most abundant nucleophile in the aqueous solvent system, it rapidly traps the cation to form the phenol[3].
The Fix: Temperature control is paramount. The diazotization must be strictly maintained between 0–5 °C using an ice-salt bath[4]. Furthermore, ensure you are using a sufficient excess of strong acid (e.g., HCl or
H2SO4
); a highly acidic environment suppresses the nucleophilicity of water and stabilizes the diazonium intermediate[3].
Q2: In Route B (Pd-Catalyzed Cyanation), my palladium catalyst "dies" (turns black and precipitates) before the reaction reaches 20% conversion. Why?
The Causality: You are likely experiencing catalyst poisoning due to an excessive concentration of free cyanide ions (
CN−
). Cyanide is a strong
σ
-donor and
π
-acceptor. If too much free cyanide is present, it coordinates all available vacant sites on the active
Pd(0)
species, forming a highly stable, electron-rich
[Pd(CN)4]2−
complex[5]. This complex is sterically and electronically incapable of undergoing the necessary oxidative addition with your aryl halide.
The Fix: Switch your cyanide source to Zinc Cyanide (
Zn(CN)2
).
Zn(CN)2
has a very low solubility product (
Ksp
) in organic solvents like DMF. This ensures a "slow release" mechanism, keeping the concentration of free
CN−
low enough to allow the aryl iodide to successfully undergo oxidative addition with
Pd(0)
first[6]. Adding a bidentate ligand like dppf also helps stabilize the active palladium species[7].
Q3: How does Route B achieve regioselectivity? Why doesn't the cyanide replace the bromine or chlorine atoms?
The Causality: Regioselectivity in palladium-catalyzed cross-coupling is governed by the bond dissociation energy (BDE) of the carbon-halogen bonds. The C–I bond is significantly weaker and more polarizable than the C–Br and C–Cl bonds. Consequently, the rate of oxidative addition of
Pd(0)
into the C–I bond is orders of magnitude faster. By strictly controlling the reaction temperature (typically 80–100 °C) and stoichiometry (1.0 equivalent of
Zn(CN)2
, which provides 2.0 equivalents of
CN−
but is released slowly), the catalyst selectively functionalizes the iodine position, leaving the bromine and chlorine intact for downstream drug discovery applications[5][6].
Part 3: Self-Validating Experimental Protocols
Protocol A: Classical Sandmeyer Cyanation (Route A)
This protocol utilizes an in-situ generated cyanocuprate complex to drive the substitution.
Suspend 4-bromo-5-chloro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the suspension to 0 °C in an ice-salt bath.
Dissolve
NaNO2
(1.1 eq) in a minimal amount of cold water. Add this dropwise to the aniline suspension, ensuring the internal temperature never exceeds 5 °C.
Self-Validation: After 30 minutes of stirring, spot the mixture on starch-iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid, indicating complete consumption of the aniline[8]. Destroy excess
NaNO2
by adding a small amount of urea or sulfamic acid until the test is negative.
In a separate flask, prepare a Sandmeyer reagent by dissolving CuCN (1.2 eq) and KCN (2.0 eq) in water. Cool to 0 °C. (Caution: Highly toxic. Perform in a strictly controlled fume hood).
Transfer the cold diazonium salt solution dropwise into the vigorously stirring cyanocuprate solution.
Gradually warm the mixture to 60–80 °C.
Self-Validation: You will observe vigorous effervescence. This is
N2
gas evolving, which mechanistically confirms the successful substitution of the diazonium group by the cyanide nucleophile[9].
Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over
Na2SO4
, and purify via silica gel chromatography.
Protocol B: Selective Palladium-Catalyzed Cyanation (Route B)
This protocol leverages the differential reactivity of halogens for precision synthesis.
Inert Atmosphere Setup
To a flame-dried Schlenk flask, add 1-bromo-2-chloro-4-iodo-5-methylbenzene (1.0 eq),
Zn(CN)2
(0.6 eq - Note: 1 mole of Zn(CN)2 yields 2 moles of CN-),
Pd2(dba)3
(0.02 eq), and dppf ligand (0.04 eq)[7].
Self-Validation: Evacuate and backfill the flask with ultra-pure Argon three times. Oxygen is fatal to
Pd(0)
catalysts; a color change from dark red/purple to black before heating indicates an oxygen leak.
Reaction Execution
Add anhydrous, degassed DMF via a syringe.
Heat the reaction mixture to 80 °C.
Self-Validation: Monitor via LC-MS. The C-I mass peak should disappear within 4-6 hours. If the reaction stalls at 50% conversion, add a catalytic amount of zinc dust (0.1 eq) to reduce any inactive
Pd(II)
back to the active
Pd(0)
state[6].
Workup: Quench the reaction with a 10% aqueous ammonia solution to complex the zinc and palladium salts. Extract with MTBE, wash extensively with water to remove DMF, concentrate, and crystallize from heptane/ethyl acetate.
Part 4: Quantitative Data & Condition Optimization
The following table summarizes the expected quantitative outcomes and operational parameters for both synthetic routes to aid in process selection.
Parameter
Route A (Sandmeyer Cyanation)
Route B (Pd-Catalyzed Cyanation)
Typical Isolated Yield
65% – 75%
80% – 90%
Primary Impurity
4-Bromo-5-chloro-2-methylphenol (5–15%)
Des-iodo reduction byproduct (2–5%)
Reaction Temperature
0–5 °C (Step 1); 60–80 °C (Step 2)
80 °C (Isothermal)
Cyanide Source
CuCN / KCN (Aqueous)
Zn(CN)2
(Organic suspension)
Scalability & Cost
High (Multi-kg, inexpensive reagents)
Medium (Limited by Pd/ligand costs)
Safety Profile
High Risk (HCN gas potential at low pH)
Moderate Risk (Solid
Zn(CN)2
, neutral pH)
Part 5: References
Shi, S., & Szostak, M. "1 Zinc Cyanide – First Update." Transition-Metal-Catalyzed Cyanation, NSF PAR. Available at:[Link]
Thieme E-Books. "C—CN Bond-Forming Reactions." Science of Synthesis. Available at: [Link]
ACS Publications. "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." Organic Process Research & Development. Available at:[Link]
Purification of crude 4-Bromo-5-chloro-2-methylbenzonitrile by column chromatography
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of 4-Bromo-5-chloro-2-methylbenzonitrile (CAS: 1228376...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of 4-Bromo-5-chloro-2-methylbenzonitrile (CAS: 1228376-18-8).
Overview & Physicochemical Profiling
4-Bromo-5-chloro-2-methylbenzonitrile is a highly functionalized aromatic building block. The electron-withdrawing nitrile (-CN) group introduces a strong dipole moment, while the halogens (Br, Cl) and the methyl group significantly increase the molecule's overall lipophilicity. This balance of functional groups makes normal-phase silica gel chromatography highly effective. However, the exact solvent system must be carefully optimized to prevent co-elution with structurally analogous byproducts (e.g., des-bromo or des-chloro impurities) that often arise during prior synthetic steps ()[1].
Self-Validating System: Before committing the entire crude batch to a column, always validate the mobile phase using a 2D-TLC (Two-Dimensional Thin Layer Chromatography) approach. Spot the crude mixture, elute in one direction, dry the plate for 15 minutes, and elute at a 90-degree angle using the same solvent. If the compound spots fall off the diagonal line, the molecule is degrading on the silica, and the stationary phase must be deactivated.
Step-by-Step Methodology:
Stationary Phase Preparation: Use high-purity silica gel (230–400 mesh) suited for flash chromatography. Pack the column using the slurry method with 100% hexanes to ensure a uniform, bubble-free bed.
Sample Loading (Dry Loading): Dissolve the crude 4-Bromo-5-chloro-2-methylbenzonitrile in a minimum volume of a volatile, polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add dry silica gel (approximately a 1:2 to 1:3 ratio of crude mass to silica mass). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the packed column bed.
Causality: Wet loading in a polar solvent like DCM disrupts the initial solvent band, causing immediate band broadening. Dry loading ensures a tight, narrow initial band, which is critical for resolving closely eluting halogenated impurities.
Gradient Elution: Begin elution with 100% hexanes (or petroleum ether) to flush out highly non-polar impurities. Gradually increase the polarity by introducing ethyl acetate (EtOAc) in a step-gradient (e.g., 98:2 → 95:5 → 90:10 Hexane:EtOAc) ()[2].
Fraction Collection & Detection: Monitor fractions using UV detection at 254 nm, as the conjugated benzonitrile system is highly UV-active.
Isolation: Pool fractions containing the pure target compound (verified by TLC) and concentrate under reduced pressure.
Quantitative Data: Solvent System Optimization
To achieve an optimal retention factor (
Rf
) of 0.20–0.40, systematically screen solvent systems ()[3]. The table below summarizes expected behaviors based on standard benzonitrile purification profiles.
Solvent System (v/v)
Expected
Rf
Range
Elution Behavior & Resolution Characteristics
100% Hexanes
0.00 - 0.05
Compound remains at the baseline; removes non-polar oils.
95:5 Hexane:EtOAc
0.15 - 0.20
Slow elution; excellent for separating closely related regioisomers.
90:10 Hexane:EtOAc
0.25 - 0.35
Optimal. Sharp bands, efficient elution time, good resolution ()[2].
80:20 Hexane:EtOAc
0.50 - 0.65
Fast elution; high risk of co-elution with polar impurities.
70:30 Hexane:DCM
0.20 - 0.30
Alternative system; leverages
π−π
interactions for difficult separations.
Troubleshooting Guide
Issue 1: Co-elution with structurally similar impurities (e.g., des-bromo byproducts).
Symptom: TLC shows a single elongated spot or a "figure-eight" spot, and LC-MS of the fractions contains a mixture of the target mass and a mass minus ~79 Da (loss of Br).
Cause: Des-halogenated impurities have nearly identical polarities to the target compound in standard aliphatic/ester solvent systems.
Solution: Switch the mobile phase from Hexane/EtOAc to a Hexane/Toluene or Hexane/DCM mixture. Aromatic and chlorinated solvents introduce different selectivity mechanisms (such as
π−π
interactions and dipole-dipole interactions) that can exploit the subtle electronic differences caused by the missing halogen atom.
Issue 2: The compound streaks heavily on the TLC plate and column.
Symptom: The product elutes over a massive volume of solvent, resulting in dilute fractions and poor recovery.
Cause: While simple benzonitriles usually elute cleanly, highly concentrated samples or trace acidic/basic impurities in the crude mixture can overload the silica's active sites, leading to tailing ()[3].
Solution: First, ensure you are not overloading the column (maintain a crude-to-silica ratio of at least 1:30 to 1:100) ()[3]. If streaking persists, add 1% Triethylamine (Et
3
N) or 1% Acetic Acid to the mobile phase to deactivate the silica's silanol groups. This is particularly useful if coordinating metal impurities from prior synthetic steps (e.g., palladium cross-coupling catalysts) are present.
Issue 3: Poor solubility during sample loading.
Symptom: The crude solid does not dissolve in the starting mobile phase (e.g., 95:5 Hexane:EtOAc), making wet loading impossible without using massive volumes of solvent.
Cause: The rigid, planar structure and strong intermolecular dipole-dipole interactions of the benzonitrile crystal lattice result in low solubility in non-polar alkanes.
Solution: Implement the dry loading technique described in the protocol. Dissolve the crude in a strong, volatile solvent, mix with silica, and strip the solvent. This bypasses the solubility limit of the mobile phase during the critical loading phase.
Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase chromatography for this compound?A: Yes. If normal-phase silica fails to resolve the impurities, reverse-phase HPLC (e.g., C18 column) is highly effective. A mobile phase of Acetonitrile/Water (with 0.1% Formic Acid) is recommended. The lipophilic halogens will cause strong retention, so a high organic gradient (starting at 50% MeCN) will be necessary ()[4].
Q: My purified 4-Bromo-5-chloro-2-methylbenzonitrile is slightly yellow. Is it pure?A: Pure substituted benzonitriles are typically colorless oils or white crystalline solids ()[1]. A yellow tint often indicates trace amounts of highly conjugated polymeric impurities or transition metal residues ()[5]. A secondary purification step, such as recrystallization from hot hexanes or passing the solution through a short plug of activated carbon, may be required.
Q: Why does my compound decompose on the column?A: Benzonitriles are generally stable on silica gel. However, if the crude mixture contains reactive intermediates or if the silica is highly acidic, minor hydrolysis of the nitrile to an amide could theoretically occur. Validate stability using the 2D-TLC method described in the protocol section.
Purification Workflow Diagram
Troubleshooting logic and workflow for the chromatographic purification of substituted benzonitriles.
References
Title: Lewis acid-promoted site-selective cyanation of phenols
Source: The Royal Society of Chemistry
URL: [Link]
Title: Supporting information HCl•DMPU-Assisted One-pot and Metal-free Conversion Of Aldehydes to Nitriles
Source: The Royal Society of Chemistry
URL: [Link]
Title: Separation of Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]- on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: How can I purify impure benzonitrile?
Source: ResearchGate
URL: [Link]
Identifying and minimizing byproducts in 4-Bromo-5-chloro-2-methylbenzonitrile synthesis
Welcome to the technical support guide for the synthesis of 4-Bromo-5-chloro-2-methylbenzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 4-Bromo-5-chloro-2-methylbenzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthesis. Our goal is to equip you with the necessary knowledge to identify and minimize byproducts, thereby optimizing your reaction outcomes.
I. Synthesis Overview: The Sandmeyer Reaction
The most common and effective method for synthesizing 4-Bromo-5-chloro-2-methylbenzonitrile is through a Sandmeyer reaction.[1][2][3] This versatile reaction involves the conversion of an aryl amine, in this case, 4-Bromo-5-chloro-2-methylaniline, into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) catalyst.[1][4]
The general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of 4-Bromo-5-chloro-2-methylbenzonitrile via the Sandmeyer reaction.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the target 4-Bromo-5-chloro-2-methylbenzonitrile. What are the likely causes and how can I rectify this?
Answer:
Several factors can contribute to a low or non-existent yield. A systematic approach to troubleshooting is crucial.
Possible Causes & Recommended Solutions:
Cause
Explanation
Solution
Incomplete Diazotization
The initial conversion of the aniline to the diazonium salt is critical. Insufficient acid or sodium nitrite, or improper temperature control, can lead to unreacted starting material.
- Temperature Control: Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite.[5] - Reagent Stoichiometry: Use a slight excess of sodium nitrite and ensure the presence of sufficient acid (e.g., HCl or HBr). - Verification: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
Premature Decomposition of the Diazonium Salt
Aryldiazonium salts are thermally unstable and can decompose before the cyanation step if the temperature is not kept low.[6]
- Maintain Low Temperature: Keep the diazonium salt solution cold (0-5 °C) at all times. - Immediate Use: Use the diazonium salt solution immediately after its preparation.[6]
Inefficient Copper Catalysis
The copper(I) cyanide complex is essential for the displacement of the diazonium group.[1][4] Inactive or poorly prepared catalyst will halt the reaction.
- Fresh Catalyst: Use a freshly prepared solution of copper(I) cyanide. - Complete Dissolution: Ensure the copper salt is fully dissolved in the cyanide solution before the addition of the diazonium salt.
Sub-optimal Reaction Conditions for Cyanation
The Sandmeyer cyanation step requires specific conditions to proceed efficiently.
- Temperature: While the diazotization requires low temperatures, the cyanation step may require gentle warming to proceed to completion. Monitor the reaction for nitrogen evolution as an indicator of reaction progress.[7] - pH Control: The reaction medium should be acidic to prevent the formation of unwanted side products.
Problem 2: Presence of Significant Byproducts
Question: My crude product analysis (TLC, GC-MS, or NMR) shows several significant impurities. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common challenge in Sandmeyer reactions.[1] Understanding their origin is key to their mitigation.
Caption: Common byproduct formation pathways from the aryldiazonium salt intermediate.
Common Byproducts and Minimization Strategies:
Byproduct
Formation Mechanism
Minimization Strategy
4-Bromo-5-chloro-2-methylphenol
The diazonium salt reacts with water in the reaction mixture.[6]
- Minimize Water: While an aqueous medium is often necessary for diazotization, ensure the reaction is sufficiently acidic to suppress the reaction with water.[6] - Controlled Temperature: Avoid excessive heating during the cyanation step, as this can promote hydrolysis.
Azo Coupling Products
The electrophilic diazonium salt can react with the electron-rich unreacted aniline starting material.[6]
- Slow Addition: Add the sodium nitrite solution slowly during diazotization to maintain a low concentration of the diazonium salt. - Efficient Stirring: Ensure vigorous stirring to quickly disperse the diazonium salt as it forms.
De-amination Product (4-Bromo-5-chloro-toluene)
The diazonium group is replaced by a hydrogen atom, often through a radical pathway.[6]
- This is typically a minor byproduct. Its removal is best addressed during the purification stage.
Biaryl Byproducts
These arise from radical-mediated side reactions.[1]
- Temperature Control: Careful control of the reaction temperature can minimize radical formation.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
A1: The diazotization step is typically carried out in an aqueous acidic solution (e.g., aqueous HCl or HBr). For the cyanation step, the choice of solvent can influence the reaction outcome. While the reaction can be performed in the aqueous solution from the diazotization, the use of a co-solvent or a different solvent system may be beneficial in some cases.
Q2: How can I effectively purify the final product?
A2: The most common and effective purification techniques for 4-Bromo-5-chloro-2-methylbenzonitrile are flash column chromatography and recrystallization.[8]
Column Chromatography: This is highly effective for removing a wide range of impurities, especially those with different polarities from the desired product.[9] A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.[10]
Recrystallization: This technique is ideal for achieving high purity, particularly for removing minor impurities from an already enriched product.[8][11] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol/water or toluene are often good choices for similar compounds.[8]
Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?
A3: A combination of analytical methods is recommended:
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of the reaction and for identifying the appropriate fractions during column chromatography.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the identity of volatile byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used to identify and quantify impurities.
High-Performance Liquid Chromatography (HPLC): Offers a quantitative assessment of purity.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several safety considerations are paramount:
Diazonium Salts: Solid diazonium salts can be explosive and should be handled with extreme care. It is strongly recommended to use them in solution and not to isolate them.[6]
Cyanide: Copper(I) cyanide and any cyanide-containing solutions are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Acids: Concentrated acids are corrosive. Handle them with care.
Q5: Can I use a different copper catalyst?
A5: While copper(I) cyanide is the most direct reagent for this transformation, other copper(I) salts like CuBr or CuCl can also be used in the presence of an alkali metal cyanide (e.g., KCN or NaCN).[3][12] However, the use of pre-formed CuCN is generally more reliable.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-5-chloro-2-methylbenzonitrile
Step 1: Diazotization of 4-Bromo-5-chloro-2-methylaniline
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 4-Bromo-5-chloro-2-methylaniline (1.0 eq) in a suitable aqueous acid (e.g., 3M HCl).
Cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
Stir the resulting solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Cyanation
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a minimal amount of aqueous sodium or potassium cyanide.
Cool this solution to 0-5 °C.
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous stirring is essential.
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Prepare a silica gel column using a suitable solvent system (e.g., hexanes).
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the concentration of ethyl acetate).
Collect fractions and monitor them by TLC to identify those containing the pure product.
Combine the pure fractions and evaporate the solvent to yield the purified 4-Bromo-5-chloro-2-methylbenzonitrile.
V. References
Semantic Scholar. (n.d.). Synthesis of 4-Bromo-2-chlorotoluene. Retrieved from [Link]
Wikipedia. (2023, October 29). Sandmeyer reaction. Retrieved from [Link]
Khan, I., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(12), 2647-2673.
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Li, Y., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7856-7861.
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Kumar, V., et al. (2017). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. RSC Advances, 7(85), 54163-54174.
PubChem. (n.d.). 4-bromo-5-chloro-2-methylaniline. Retrieved from [Link]
PubChem. (n.d.). 4-bromo-5-chloro-2-methylbenzonitrile. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-2-methylbenzonitrile. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Retrieved from [Link]
Schmalzbauer, M., et al. (2016). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. The Journal of Organic Chemistry, 81(1), 168-176.
Kaur, M., Saini, C. K., & Kaur, A. (2021). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 13-18.
Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved from [Link]
Google Patents. (n.d.). CN1252043C - Process for preparing para-bromo benzonitrile. Retrieved from
Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from
European Patent Office. (n.d.). EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]
IUCr. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
NextSDS. (n.d.). 4-bromo-5-chloro-2-methylbenzonitrile — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). 4-bromo-5-chloro-2-methoxybenzonitrile. Retrieved from [Link]
Common impurities found in 4-Bromo-5-chloro-2-methylbenzonitrile and their removal
Technical Support Center: 4-Bromo-5-chloro-2-methylbenzonitrile Welcome to the technical support center for 4-Bromo-5-chloro-2-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Bromo-5-chloro-2-methylbenzonitrile
Welcome to the technical support center for 4-Bromo-5-chloro-2-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this key synthetic intermediate. In the following sections, we will address frequently encountered impurities, provide robust troubleshooting protocols for their removal, and detail validated methods for purity assessment.
Part 1: Frequently Asked Questions - Understanding the Impurity Profile
This section addresses the origins and identities of common impurities. A thorough understanding of how these byproducts are formed is the first step toward effective removal.
Q1: What are the most likely impurities in my sample of 4-Bromo-5-chloro-2-methylbenzonitrile?
A1: The impurity profile is almost entirely dependent on the synthetic route employed. The two most common pathways to substituted benzonitriles are the Sandmeyer reaction and the cyanation of an aryl halide.
If synthesized via the Sandmeyer Reaction: This route starts with the corresponding aniline (e.g., 4-bromo-5-chloro-2-methylaniline). The key intermediate is a diazonium salt, which is highly reactive.[1] Common impurities include:
Phenolic Byproducts: Formed when the diazonium salt reacts with water, especially at elevated temperatures.[2][3][4]
Azo Compounds: These arise from the coupling of the diazonium salt with unreacted starting aniline or other electron-rich aromatic species and are often highly colored.[2][5]
Biaryl Compounds: Result from the radical-mediated coupling of two aryl groups.[3][5]
Unreacted Starting Aniline: Incomplete diazotization will leave residual starting material.
If synthesized via Nucleophilic Substitution (e.g., Rosenmund-von Braun reaction): This route typically involves reacting an aryl halide (e.g., 1,4-dibromo-2-chloro-5-methylbenzene) with a cyanide source, often copper(I) cyanide (CuCN).[6] Potential impurities include:
Unreacted Starting Aryl Halide: Incomplete reaction is a common source of contamination.
Hydrolysis Products: The nitrile group can be sensitive to hydrolysis under acidic or basic workup conditions, especially at higher temperatures, leading to the formation of the corresponding amide or carboxylic acid.[7][8][9]
Residual Solvent: High-boiling polar aprotic solvents like DMF or NMP, which are often used to facilitate the reaction, can be difficult to remove completely.[5][10]
Residual Metals: If a copper catalyst is used, trace amounts may remain in the final product.
Part 2: Troubleshooting and Purification Protocols
This section provides direct answers and step-by-step protocols for specific issues you may encounter during purification.
Q2: My final product is a discolored (yellow, brown, or orange) solid instead of the expected off-white powder. How do I remove the color?
A2: Colored impurities are typically high-molecular-weight byproducts, such as azo compounds or polymeric tars.[5][7] The most effective method for their removal is an activated carbon treatment followed by recrystallization.
Protocol 1: Decolorization with Activated Carbon
Causality: Activated carbon has a high surface area with a network of pores that readily adsorb large, flat, non-polar molecules, which are characteristic of colored organic impurities. The product, being more soluble, remains in the solution, which can then be separated by filtration.[11]
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 4-Bromo-5-chloro-2-methylbenzonitrile in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol or toluene).[11]
Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.
Heating: Gently swirl and heat the mixture at or near boiling for 5-10 minutes. Avoid vigorous boiling, which can cause the fine carbon particles to bump and contaminate the flask.
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a pre-heated clean flask to remove the activated carbon. This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper.[11]
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12]
Isolation: Collect the purified crystals by vacuum filtration.
Q3: The melting point of my product is broad and lower than the literature value, or it's an oil instead of a solid. What's the issue?
A3: This is a classic sign of significant impurities. The presence of foreign molecules disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point.[12] If the product is an oil, it contains a substantial amount of impurities or residual solvent preventing crystallization. A multi-step purification approach is recommended.
Causality: This step uses the principle of differential solubility to remove acidic or basic impurities. By converting them into their respective salts with a dilute base or acid, they become highly soluble in the aqueous phase and can be separated from the desired product, which remains in the organic solvent.[7]
Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate or sodium carbonate solution to remove acidic impurities like phenols and carboxylic acids.[7] Drain the aqueous layer.
Acid Wash (if needed): If the synthesis started from an aniline, wash with 5% hydrochloric acid to remove any residual basic starting material.[7]
Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove the bulk of the dissolved water.[12]
Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Flash Column Chromatography
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[12] Less polar compounds travel down the column faster, while more polar compounds are retained longer, allowing for their separation.
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good system will give your target compound an Rf value of approximately 0.2-0.4.[12] For 4-Bromo-5-chloro-2-methylbenzonitrile, a mixture of hexanes and ethyl acetate is a good starting point.
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent system (e.g., hexanes).
Sample Loading: Dissolve the crude product from Protocol 2 in a minimal amount of the eluent or DCM and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
Elution: Run the eluent through the column, collecting fractions in test tubes.
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Part 3: Analytical Methods for Quality Control
Verifying the purity of your final product is a critical step. Here are standard protocols for assessing the purity of 4-Bromo-5-chloro-2-methylbenzonitrile.
Q4: How can I quickly check the purity of my fractions during column chromatography or assess my final product?
A4: Thin-Layer Chromatography (TLC) is the fastest method for qualitative analysis. For quantitative assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the industry standards.[13]
Table 1: Comparison of Key Analytical Methods
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Nuclear Magnetic Resonance (NMR)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[13]
Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[13]
Absorption of radiofrequency by atomic nuclei in a strong magnetic field; provides structural information.[14]
Best For
Routine purity checks, quantification of non-volatile or thermally sensitive impurities.
Purity assessment (% area), quantification of volatile impurities and residual solvents.[15]
Structural confirmation, identification of major impurities and structural isomers.[16]
Typical Conditions
C18 reverse-phase column, Acetonitrile/Water mobile phase, UV detection.[17][18][19]
Capillary column (e.g., DB-5), temperature gradient, FID or MS detector.[13]
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), internal standard (TMS).
Pros
High resolution, widely applicable, non-destructive.
High sensitivity, excellent for volatile compounds.
Provides definitive structural information.
Cons
Requires soluble samples, can be slower than GC.
Sample must be volatile and thermally stable.
Lower sensitivity, may not detect trace impurities.
Protocol 4: Purity Assessment by Reverse-Phase HPLC
This protocol is adapted for a typical halogenated benzonitrile and is suitable for routine purity assessment.[13][20]
Instrumentation: HPLC system with a UV detector (set to ~254 nm), C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v).[13]
Sample Preparation: Accurately weigh ~5 mg of your product and dissolve it in 10 mL of the mobile phase to create a ~0.5 mg/mL solution.
Analysis: Inject 10 µL of the sample solution and run the analysis at a flow rate of 1.0 mL/min.
Data Interpretation: Purity is typically calculated using the area percentage method from the resulting chromatogram. The main peak should correspond to the product, and any other peaks are considered impurities.
Analytical Workflow Diagram
Caption: Workflow for final product quality control.
By following these guidelines, researchers can effectively identify, troubleshoot, and remove common impurities from 4-Bromo-5-chloro-2-methylbenzonitrile, ensuring the high quality required for subsequent synthetic steps and research applications.
References
BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis.
BenchChem. (2025). Common side products in the synthesis of 5-Chloro-2-nitrobenzonitrile.
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
SemOpenAlex. (n.d.). Formation of Benzonitrile and By-products in the Reaction of Benzenediazoniumchloride and Metal Cyanocomplexes.
Google Patents. (1975). Process for hydrolysis of nitriles.
SIELC Technologies. (2018). Separation of Benzonitrile, 3-methoxy- on Newcrom R1 HPLC column.
Jordan Journal of Chemistry. (n.d.).
Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-nitro- on Newcrom R1 HPLC column.
Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
Chem-Impex. (n.d.). 4-Bromo-2-methylbenzonitrile.
Wikipedia. (n.d.). Sandmeyer reaction.
SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-amino- on Newcrom R1 HPLC column.
Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE.
BenchChem. (2025).
European Patent Office. (1984).
Google Patents. (2016).
Sumitomo Kagaku. (2010). Recent Progress in LC-NMR.
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Catalyst deactivation issues in reactions with 4-Bromo-5-chloro-2-methylbenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific catalytic challenges associated with 4-Bromo-5-chloro-2-methylbenzonitrile .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific catalytic challenges associated with 4-Bromo-5-chloro-2-methylbenzonitrile .
This molecule presents a highly complex microenvironment for transition-metal catalysis. The presence of multiple reactive halogens and a strongly coordinating nitrile group demands precise control over chemoselectivity and catalyst activation. This guide will decode the causality behind catalyst deactivation and provide field-proven, self-validating protocols to ensure your cross-coupling campaigns succeed.
Substrate Profiling & Catalytic Impact
Before troubleshooting, it is critical to understand the electronic and steric topology of the substrate. The table below summarizes how each functional group dictates palladium reactivity.
Functional Group
Position
Reactivity Profile & Catalytic Impact
Mitigation / Exploitation Strategy
Bromo (-Br)
C4
Primary site for oxidative addition. Highly activated by the electron-withdrawing para-nitrile group.
Target site for cross-coupling. Utilize mild temperatures to ensure exclusive activation.
Chloro (-Cl)
C5
Secondary reactive site. Prone to off-target oxidative addition, leading to oligomerization.
Employ highly selective, bulky ligands (e.g., XPhos) and maintain reaction temperatures below 50 °C.
Nitrile (-CN)
C1
Strong σ-donor and π-acceptor. Causes severe catalyst poisoning via irreversible coordination.
Use dialkylbiaryl monophosphines to sterically block the Pd center from nitrile coordination.
Methyl (-CH3)
C2
Provides localized steric bulk adjacent to the nitrile group.
Beneficial structural feature; the steric shielding partially limits nitrile-induced poisoning.
Troubleshooting Guide & FAQs
Q1: Why does my Pd catalyst deactivate prematurely when coupling this substrate, even before full conversion of the C-Br bond?Causality: The nitrile group (-CN) is a potent σ-donor and π-acceptor. It strongly coordinates to the active Pd(0) or Pd(II) intermediates, displacing labile ligands to form catalytically inactive, off-cycle species (e.g., highly stable [(CN)nPd] complexes)[1]. This coordination effectively poisons the catalyst, reducing the number of active sites[2]. Furthermore, strongly coordinating heteroatoms are notorious for overriding positional selectivity and dictating premature catalyst death[3].
Solution: Employ bulky, electron-rich monophosphine ligands (e.g., XPhos or BrettPhos). The immense steric bulk of the dialkylbiaryl framework physically blocks the linear nitrile group from accessing the palladium center, while the electron-rich nature accelerates the oxidative addition step, outcompeting the poisoning kinetics[4].
Q2: I am observing significant amounts of Pd black and oligomeric byproducts. How do I achieve strict chemoselectivity for the C-Br bond over the C-Cl bond?Causality: While oxidative addition into the C-Br bond is kinetically favored, the adjacent C5-chloro group exerts a strong inductive electron-withdrawing effect, making the entire ring highly electrophilic. As the C-Br substrate depletes, the highly active Pd(0) species can erroneously insert into the remaining C-Cl bonds[5]. If the subsequent transmetalation step is slow, the lifetime of the Pd(II) intermediate increases, leading to bimolecular decomposition pathways and irreversible aggregation into inactive Pd black nanoparticles[6].
Solution: Modulate the steady-state concentration of Pd(0). Instead of traditional Pd(0) sources (like Pd2(dba)3), use a third-generation Buchwald precatalyst (e.g., XPhos Pd G3). These precatalysts rapidly and quantitatively generate the active mono-ligated Pd(0) species under mild basic conditions[7]. By running the reaction at ambient to mild temperatures (e.g., 25–40 °C), you thermodynamically restrict the catalyst to the lower-activation-energy C-Br oxidative addition, leaving the C-Cl bond intact.
Q3: How does the specific substitution pattern (4-bromo, 5-chloro, 2-methyl) dictate my experimental design?Causality: This molecule presents a unique microenvironment. The C2-methyl group is positioned ortho to the nitrile. This steric shielding partially mitigates the nitrile's ability to coordinate to the palladium center, acting as a built-in defense against poisoning. However, the C4-bromo reactive site is flanked by the C5-chloro group and a C3-proton. The steric clash between the bulky Pd-ligand complex and the adjacent C5-chloro group can create a bottleneck during transmetalation[6].
Solution: The ligand choice must perfectly balance steric bulk (to prevent nitrile coordination) with sufficient flexibility. XPhos is ideal because its dicyclohexyl groups provide the necessary bulk, but its biaryl backbone allows for dynamic conformational changes during the catalytic cycle, facilitating transmetalation even at hindered C-Br sites[8].
Fig 1. Competing productive and deactivation pathways in Pd-catalyzed coupling.
Self-Validating Experimental Protocol
To overcome the deactivation pathways outlined above, utilize the following self-validating Suzuki-Miyaura cross-coupling methodology.
Self-Validation Mechanism: The generation of the active catalyst from the XPhos Pd G3 precatalyst is accompanied by a distinct visual cue. The solution will transition from a pale yellow suspension to a deep red/orange homogeneous solution, confirming the successful generation of the active mono-ligated Pd(0) species. If the reaction turns black (Pd black) within the first 15 minutes, it is an immediate diagnostic indicator of transmetalation failure or nitrile poisoning.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5-chloro-2-methylbenzonitrile (1.0 equiv), the desired arylboronic acid (1.1 equiv), and XPhos Pd G3 (1.0–2.0 mol%)[7].
Atmosphere Control: Seal the flask and purge with argon (evacuate/backfill 3x) to remove oxygen, which can prematurely oxidize the electron-rich phosphine ligand.
Solvent Addition: Add degassed THF (or 1,4-dioxane) to achieve a substrate concentration of 0.2 M. Stir at room temperature for 5 minutes.
Activation & Base: Add a degassed aqueous solution of K3PO4 (2.0 M, 2.0 equiv). Validation Check: The biphasic nature and the mild base rapidly deprotonate the aminobiphenyl scaffold of the G3 precatalyst, triggering reductive elimination. Look for the color shift to deep red/orange[9].
Reaction Execution: Stir the mixture at 40 °C. Monitor the reaction via TLC or LC-MS. The mild temperature ensures exclusive activation of the C-Br bond while leaving the C-Cl bond intact.
Quenching & Isolation: Upon completion (typically 1–3 hours), quench the reaction with deionized water, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via flash chromatography.
Efficacy of 4-Bromo-5-chloro-2-methylbenzonitrile as a building block compared to similar compounds
Advanced Application Guide: The Efficacy of 4-Bromo-5-chloro-2-methylbenzonitrile in Targeted Drug Discovery As drug discovery campaigns increasingly target complex kinase mutations, the selection of highly functionalize...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Guide: The Efficacy of 4-Bromo-5-chloro-2-methylbenzonitrile in Targeted Drug Discovery
As drug discovery campaigns increasingly target complex kinase mutations, the selection of highly functionalized aromatic building blocks becomes a critical determinant of a program's success. Poly-halogenated benzonitriles have emerged as privileged scaffolds in medicinal chemistry. Among them, 4-Bromo-5-chloro-2-methylbenzonitrile (CAS: 1228376-18-8) offers a highly specific substitution pattern that provides unique steric, electronic, and reactive advantages over simpler analogues.
This guide objectively compares the efficacy of 4-Bromo-5-chloro-2-methylbenzonitrile against similar building blocks and provides self-validating experimental protocols for its integration into modern synthetic workflows.
Structural Causality & Mechanistic Advantages
The rational design of targeted therapies relies heavily on the precise spatial arrangement of functional groups. The efficacy of 4-Bromo-5-chloro-2-methylbenzonitrile is driven by the synergistic causality of its four substituents:
The Nitrile Group (C1): The nitrile moiety acts as a powerful bioisostere for carbonyls and halogens. Due to its sp-hybridized linear geometry and strong electron-withdrawing nature, it alters the electron density of the aromatic ring, facilitating critical π–π stacking interactions and acting as a hydrogen-bond acceptor within target protein pockets1[1].
The Bromine Atom (C4): The C4-bromide serves as the primary handle for palladium-catalyzed cross-coupling. Because the C–Br bond has a significantly lower dissociation energy than the adjacent C–Cl bond, it undergoes rapid and highly chemoselective oxidative addition by Pd(0) species2[2].
The Chlorine Atom (C5): The addition of the C5-chlorine provides a secondary, orthogonal handle for late-stage functionalization (e.g., SNAr or Negishi coupling) after the primary Suzuki coupling is complete. Furthermore, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation and extending the drug's pharmacokinetic half-life.
The Methyl Group (C2): Positioned ortho to the nitrile, the methyl group induces severe steric hindrance. Once the C4 position is coupled to an aryl or heteroaryl group (such as a pyrazole), the methyl group restricts the rotation of the biaryl axis, locking the molecule into the active conformation required to bind the narrow hinge regions of kinases like FLT3 or ALK/ROS1 3[3].
Fig 1. Disruption of oncogenic kinase signaling pathways by benzonitrile-derived inhibitors.
Comparative Efficacy Analysis
When designing a synthetic route, selecting the correct halogenated benzonitrile dictates the downstream versatility of the scaffold. The table below outlines the quantitative and qualitative differences between 4-Bromo-5-chloro-2-methylbenzonitrile and its closest structural alternatives4[4].
To harness the orthogonal reactivity of 4-Bromo-5-chloro-2-methylbenzonitrile, the following protocol details a chemoselective Suzuki-Miyaura cross-coupling. This method selectively targets the C4-bromide while preserving the C5-chloride for future derivatization.
Fig 2. Chemoselective Suzuki-Miyaura cross-coupling workflow targeting the C4-bromide.
Step-by-Step Methodology
Objective: Synthesis of 5-chloro-2-methyl-4-(1H-pyrazol-4-yl)benzonitrile.
System Deoxygenation (Critical Causality):
Action: Sparge a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) with argon gas for 15 minutes.
Causality: Dissolved oxygen rapidly degrades electron-rich Pd(0) species into inactive Pd(II) oxides. Strict deoxygenation ensures high catalytic turnover and prevents the formation of homocoupled byproducts.
Reagent Assembly:
Action: To an oven-dried Schlenk flask, add 4-Bromo-5-chloro-2-methylbenzonitrile (1.0 equiv), 1H-pyrazole-4-boronic acid pinacol ester (1.1 equiv), and K₂CO₃ (2.0 equiv). Add the Pd(dppf)Cl₂ catalyst (0.05 equiv) last.
Causality: The bulky, bidentate dppf ligand forces a wide bite angle on the palladium center. This physical crowding accelerates the challenging reductive elimination step while preventing catalyst deactivation via palladium black precipitation.
Controlled Thermal Activation:
Action: Heat the reaction mixture to 80°C under argon for 4-6 hours.
Causality: Maintaining the temperature strictly at 80°C provides sufficient thermal energy to overcome the activation barrier for C4-Br oxidative addition, but remains low enough to prevent the cleavage of the stronger C5-Cl bond, ensuring >95% chemoselectivity.
Self-Validation & Reaction Monitoring:
Action: Monitor the reaction via LC-MS.
Validation Logic: The reaction is deemed successful and complete when the starting material mass (m/z ~229) is completely replaced by the product mass (m/z ~217). The strict absence of a des-chloro byproduct (m/z ~183) validates that the C5-Cl handle has been successfully preserved.
Workup and Isolation:
Action: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (3x). Pass the combined organic layers through a short Celite pad to remove residual palladium. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).
References
BenchChem. "Application of 4-Bromo-2-methylbenzonitrile in Pharmaceutical Drug Discovery: A Detailed Guide." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLJeImGdl-1-SgUorpwP_WEWnfhUr37-xv2QqWwabHQFB6Srgpa9bAimS8oQNtbldvFsVHfUHo8pvunkafU4X266KbTBA5IGSMVYgPKCNh0yLGKEAfiHbWDzudq708Np5UKFEDkke5iQ4zb9fHcPHtyDvuPeaDQS5NDnYOSU1fq1EiwYBH_5rEW8IKNbOIs_5BgF-sAaak7UgNgqecMvWx_YdeA6uGHSih4ISp4TGmqBjPEaelVhQi7g==]
Journal of Medicinal Chemistry (ACS Publications). "Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9OTLerU-IV8rnfLVHYKtUozCc8d09wNAHyRdZvkJHCobaaW_xc32Oqr7n_14YOTwLdb1WGO_kiWaMaLLyKpdrV2in7MCx15XnnnxH8MInynX3l1Su4XDM1_8Th9vxD_pHiE8jR9WYJHRIOEVCy6s=]
National Institutes of Health (PMC). "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEon6KXw81tSrWzx-eK8R-pnJrE4LVj8V5o6QUpSf4K6BzV0tqZdmxcdqTeZkl1ggYyVYdFhu0EwRBF5ev6BWaTUWw-E9HWt9hWlYCztg-9ahxe3MBcZLFy6m6zMVruDFQl7P6uaDFMIcaD1A==]
Journal of the American Chemical Society (ACS Publications). "Structure Guided Discovery of Novel Pan Metallo-β-Lactamase Inhibitors with Improved Gram-Negative Bacterial Cell Penetration."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn_gXoBnwdO1M87tBzT-CIH39mAuxL4bZtGtYIlepBsF1l4jM_oo6uWRnVzHNCLe2HQ0h42Bz_eYM9ituCA8WPk06x4vTPaUpYoGd4kdBbORDxknt1wF2Ua3iYw2ZZ0w5XwqLyxB_HvRb53kBLoio=]
Benchmarking the yield of 4-Bromo-5-chloro-2-methylbenzonitrile synthesis against reported methods
Introduction 4-Bromo-5-chloro-2-methylbenzonitrile (CAS: 1228376-18-8) is a highly functionalized, tetra-substituted benzene derivative[1]. It serves as a critical building block in the synthesis of complex pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Bromo-5-chloro-2-methylbenzonitrile (CAS: 1228376-18-8) is a highly functionalized, tetra-substituted benzene derivative[1]. It serves as a critical building block in the synthesis of complex pharmaceutical intermediates, agrochemicals, and bioactive molecules[2]. The compound's value lies in its orthogonal reactive sites—a nitrile group, a bromine atom, and a chlorine atom—which allow for selective, sequential cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) that preferentially target the more reactive C-Br bond[2].
However, synthesizing this specific derivative presents significant regiochemical and yield-optimization challenges. This guide objectively benchmarks the synthesis of 4-bromo-5-chloro-2-methylbenzonitrile against reported methods for analogous halo-benzonitriles, providing actionable, self-validating protocols for process chemists and drug development professionals.
Mechanistic Pathways & Yield Benchmarking
When benchmarking the synthesis of 4-bromo-5-chloro-2-methylbenzonitrile, we evaluate three primary synthetic strategies based on established literature for structurally similar compounds, such as 4-bromo-2-chlorobenzonitrile[3]:
Fig 1: Synthetic pathways for 4-bromo-5-chloro-2-methylbenzonitrile and relative yields.
Quantitative Yield Comparison
To objectively compare these alternatives, the following table summarizes the performance metrics of each synthetic route based on analogous chemical behavior[3],[2]:
Synthetic Method
Starting Material
Key Reagents
Regioselectivity
Average Yield
Scalability
A. Sandmeyer Bromination
4-Amino-5-chloro-2-methylbenzonitrile
NaNO₂, HCl, CuBr
Excellent (Complete control)
72 – 78%
High
B. Pd-Catalyzed Cyanation
1-Bromo-2-chloro-4-iodo-5-methylbenzene
Zn(CN)₂, Pd(PPh₃)₄
Good (Depends on halide reactivity)
60 – 65%
Medium (Catalyst cost)
C. Direct Bromination
5-Chloro-2-methylbenzonitrile
Br₂, FeBr₃ or NBS
Poor (Competing directing groups)
30 – 40%
Low (Complex purification)
Expertise & Causality: Why Sandmeyer is the Benchmark
The Sandmeyer reaction remains the gold standard for synthesizing specific halo-benzonitriles. The causality behind its superior yield lies in the complete control over regiochemistry. By starting with an aniline derivative where the amino group is already positioned exactly where the bromine is needed, the synthesis avoids the intractable mixtures of regioisomers that plague direct electrophilic bromination.
The critical parameter in this workflow is temperature control. Maintaining the diazotization temperature strictly between 0–5 °C is paramount[3]; exceeding this threshold causes the diazonium salt to thermally decompose into a phenol, drastically reducing the yield. Furthermore, the use of CuBr in concentrated HCl/HBr facilitates a single-electron transfer (SET) radical mechanism that efficiently displaces the nitrogen gas to form the aryl bromide[3],[2].
Adapted from the validated general procedure for halo-benzonitrile synthesis[3].
1. Diazotization:
Dissolve 4-amino-5-chloro-2-methylbenzonitrile (38 mmol) in concentrated HCl (27 mL). Cool the reaction vessel to 0 °C using an ice-salt bath.
2. Nitrite Addition:
Slowly add sodium nitrite (39 mmol, 1.5 eq) dissolved in water dropwise to the stirred solution.
Self-Validation Check: The suspension should turn into a clear or pale yellow solution, indicating the successful formation of the soluble diazonium salt. Keep the temperature strictly between 0 and 5 °C. Premature bubbling at this stage indicates thermal decomposition to the phenol and a failing reaction.
3. Copper Catalysis:
Pour the cold diazonium salt solution into a separate flask containing Copper(I) bromide (CuBr, 53 mmol, 1.4 eq) dissolved in 22 mL of concentrated HCl at 0 °C[3].
4. Nitrogen Evolution:
Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation Check: Vigorous bubbling (N₂ gas evolution) will occur immediately upon mixing. The cessation of bubbling serves as a visual indicator that the radical substitution is complete.
5. Work-up:
Pour the mixture into ice water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (150 mL) to neutralize residual acid, followed by brine (3 x 100 mL)[3]. Dry over anhydrous Na₂SO₄.
6. Purification:
Concentrate under reduced pressure and purify via silica gel column chromatography (petroleum ether:ethyl acetate, 10:1) to afford the product as a solid. Expected Yield: 72–75% [3].
Fig 2: Step-by-step workflow of the optimized Sandmeyer bromination protocol.
Adapted from standard cross-coupling methodologies for benzyl nitrile derivatives[2].
1. Setup:
In a dry, argon-purged Schlenk flask, combine 1-bromo-2-chloro-4-iodo-5-methylbenzene (10 mmol), Zinc cyanide (6 mmol, 0.6 eq), and Pd(PPh₃)₄ (0.5 mmol, 5 mol%).
2. Solvent Addition:
Add anhydrous DMF (20 mL).
3. Reaction:
Heat the mixture to 80 °C for 12 hours.
Causality Check: Zn(CN)₂ is utilized instead of NaCN because its limited solubility ensures a low, steady concentration of cyanide ions in solution. This prevents the deactivation (poisoning) of the Pd(0) catalyst, which readily occurs in the presence of excess free cyanide[2].
4. Work-up:
Cool to room temperature, quench with 5% aqueous ammonia (to complex excess zinc and palladium salts), and extract with toluene.
Self-Validation Check: TLC monitoring (Hexanes:EtOAc) should show the disappearance of the lower-Rf starting material and the appearance of a new, UV-active spot corresponding to the nitrile.
5. Purification:
Purify via recrystallization or chromatography. Expected Yield: 60–65% .
Conclusion
For the synthesis of 4-bromo-5-chloro-2-methylbenzonitrile, the Sandmeyer bromination of the corresponding aniline precursor provides the most reliable, scalable, and high-yielding route (72-78%). While transition-metal catalyzed cyanations offer a viable alternative, they require more expensive catalysts and careful management of cyanide toxicity. Direct electrophilic bromination should be avoided due to the formation of intractable mixtures of regioisomers.
References
PubChemLite / Université du Luxembourg - 4-bromo-5-chloro-2-methylbenzonitrile (C8H5BrClN).
URL: [Link]
A Comparative Guide to the Structural Confirmation of 4-Bromo-5-chloro-2-methylbenzonitrile Derivatives Using X-ray Crystallography
For researchers, medicinal chemists, and material scientists, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical proper...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and material scientists, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical properties, chemical reactivity, and, crucially, its biological activity. Within the landscape of synthetic chemistry, halogenated benzonitriles, such as derivatives of 4-Bromo-5-chloro-2-methylbenzonitrile, represent a class of molecules with significant potential in the development of novel pharmaceuticals and functional materials. Their intricate substitution patterns necessitate a robust and definitive method for structural elucidation.
This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for the structural confirmation of these derivatives. We will explore the causality behind the experimental choices in this technique and objectively compare its performance against other common analytical methods, supported by experimental data and established protocols.
The Decisive Power of Single-Crystal X-ray Diffraction (SCXRD)
While various spectroscopic methods provide valuable clues, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to deliver a direct and unambiguous snapshot of the atomic arrangement in the solid state.[1][2] This technique is not an interpretation but a precise measurement of electron density, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with exceptional accuracy.[3][4] For complex molecules like substituted benzonitriles, where subtle changes in conformation can drastically alter function, this level of certainty is indispensable.
The power of SCXRD lies in its fundamental principle: a crystal is a three-dimensional, periodic array of atoms.[5] When a focused beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in a predictable pattern.[3][5] By systematically rotating the crystal and collecting these diffracted X-rays, a complete diffraction pattern is obtained.[3][6] This pattern is mathematically deconstructed to generate a three-dimensional electron density map of the molecule, revealing the precise location of each atom.
The Crystallographer's Path: A Self-Validating Workflow
The journey from a synthesized powder to a refined crystal structure is a meticulous process where each step validates the next. The quality of the final structure is directly dependent on the quality of the single crystal used.[7]
1. Crystal Growth: The Art and Science of Molecular Order
The most critical and often rate-limiting step is growing a high-quality single crystal.[1] The goal is to encourage molecules to slowly self-assemble from a solution into a perfectly ordered lattice. Rapid precipitation traps solvent and introduces defects, rendering a crystal unsuitable for diffraction. Therefore, slow, controlled crystallization is key.[7] Common methods include:
Slow Evaporation: The solvent is allowed to evaporate from a saturated solution over days or weeks. Covering the vessel with a perforated film is an excellent way to control the evaporation rate.[7]
Vapor Diffusion: A solution of the compound in a given solvent is placed in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution gradually reduces the compound's solubility, promoting slow crystal growth.
Cooling: A saturated solution is cooled slowly, often in a programmable freezer or a well-insulated container, to gradually induce crystallization.
2. Crystal Selection and Mounting: Finding the Perfect Specimen
Under a microscope, candidate crystals are examined. Ideal crystals are transparent, have well-defined faces, and are free of cracks or inclusions.[6][7] A suitable crystal, typically 0.1 to 0.5 mm in its largest dimension, is carefully mounted on a glass fiber or a loop and placed on a goniometer head in the diffractometer.[6] This allows the crystal to be precisely rotated in the X-ray beam.
3. Data Collection, Solution, and Refinement
The mounted crystal is cooled (typically to 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. The diffractometer then rotates the crystal through a series of angles, collecting thousands of diffraction spots on a detector.[3] This raw data is processed to determine the dimensions of the unit cell—the basic repeating block of the crystal lattice—and the intensities of each reflection.[8][9] Finally, sophisticated software is used to solve the "phase problem" and generate the electron density map, from which the molecular structure is built and refined to an exceptional degree of precision.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparative Analysis: Positioning SCXRD Among Alternatives
While SCXRD is definitive, other techniques are essential components of the analytical toolkit, particularly for initial characterization or when suitable crystals cannot be obtained. Understanding their strengths and limitations is key to an efficient research workflow.
Technique
Information Provided
Sample State
Resolution
Key Advantage
Primary Limitation
Single-Crystal X-ray Diffraction (SCXRD)
Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[2][3]
Solid (Single Crystal)
Atomic (<1 Å)
Unambiguous and direct structural determination.[1]
Requires high-quality single crystals, which can be difficult to grow.[1][7]
NMR Spectroscopy
Connectivity (¹H-¹H, ¹H-¹³C), chemical environment, dynamic/conformational data.
Solution
Lower than SCXRD
Analyzes molecules in solution, mimicking physiological conditions; no crystallization needed.[10]
Provides indirect structural information that requires interpretation; less precise for bond parameters.[1][11]
Mass Spectrometry (MS)
Molecular weight, elemental formula (High-Res MS), fragmentation patterns.
Gas/Ion Phase
N/A for 3D structure
Extremely high sensitivity, requires minimal sample, confirms molecular formula.
Provides no information on atomic connectivity or 3D stereochemistry.
Rotational Spectroscopy
Precise molecular geometry (bond lengths/angles) for small molecules.[12]
Gas Phase
Very High
Extremely precise for determining the structure of simple, volatile molecules.[12]
Limited to small, polar molecules that can be studied in the gas phase.[13][14]
In-Depth Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for organic chemists. It provides rich data on the connectivity and chemical environment of atoms. For a 4-Bromo-5-chloro-2-methylbenzonitrile derivative, ¹H NMR would confirm the presence and integration of the aromatic and methyl protons, while ¹³C NMR would identify all unique carbon environments. 2D NMR techniques (like COSY and HMBC) can establish the full covalent bonding framework. However, NMR provides an average structure in solution and struggles to definitively resolve complex stereochemistry or distinguish between isomers where the connectivity is similar but the 3D arrangement differs.[1][11] It provides complementary, not confirmatory, information to a crystal structure.[15]
Mass Spectrometry (MS): MS is primarily used to confirm the molecular weight and, with high-resolution instruments, the elemental formula of a newly synthesized compound. The distinct isotopic pattern of bromine and chlorine atoms would be readily observable, providing strong evidence for their presence in the molecule. While fragmentation patterns can offer clues to the molecule's structure, they do not provide the detailed 3D information that SCXRD does.
A Researcher's Guide to the Safe Disposal of 4-Bromo-5-chloro-2-methylbenzonitrile
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed, field-proven protocol for the proper...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed, field-proven protocol for the proper disposal of 4-Bromo-5-chloro-2-methylbenzonitrile. The procedures outlined here are designed to be a self-validating system, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a foundational understanding of safe chemical handling.
The guidance provided is synthesized from authoritative safety data sheets for this compound and structurally similar halogenated nitriles, ensuring a robust and comprehensive approach.
Core Principle: Hazard-Informed Disposal
Effective disposal is not merely about discarding a chemical; it is a process dictated by the substance's inherent hazards. Understanding the risk profile of 4-Bromo-5-chloro-2-methylbenzonitrile is the critical first step in mitigating exposure and ensuring environmental stewardship.
This compound is classified as an acute toxin and a significant irritant.[1] Its primary hazards include:
Acute Toxicity: The substance is harmful or toxic if swallowed, if it comes into contact with the skin, or if it is inhaled.[2][3][4] This systemic toxicity necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent any route of exposure.
Skin and Eye Irritation: Direct contact causes serious skin and eye irritation.[1][3][4] This underscores the importance of stringent handling procedures to avoid accidental contact.
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3][5]
Hazardous Combustion Products: In the event of a fire, this compound can decompose to release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides, hydrogen chloride (HCl), hydrogen bromide (HBr), and potentially hydrogen cyanide (HCN).[2][5][6] This is the primary reason that disposal must be conducted by professionals equipped with specialized incineration technology, such as afterburners and scrubbers, to neutralize these hazardous byproducts.[5]
Hazard Data Summary
For immediate reference, the key hazard classifications for halogenated benzonitriles are summarized below.
The Disposal Protocol: A Step-by-Step Operational Plan
This protocol is designed to ensure that all waste containing 4-Bromo-5-chloro-2-methylbenzonitrile is handled, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Personal Protective Equipment (PPE) Engagement
Before handling the waste, ensure a complete barrier between you and the chemical. This is non-negotiable.
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[7]
Eye Protection: Use safety glasses with side-shields conforming to EN166, or chemical safety goggles for greater protection.[5]
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.[4]
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use an appropriate particulate respirator (e.g., N95/P95) or a higher-level cartridge respirator approved by NIOSH or an equivalent standard.[5]
Step 2: Waste Segregation (The Critical Control Point)
The single most important logistical step in chemical waste management is proper segregation. Mixing waste streams can create hazardous reactions and significantly increases disposal costs.[8]
Primary Mandate: Designate a specific, clearly labeled container for "Halogenated Organic Solid Waste."
Incompatibility Management: Under no circumstances should this waste be mixed with:
The rationale for segregating halogenated compounds is that they require high-temperature incineration with specialized scrubbers to manage the acidic gases (HCl, HBr) produced during combustion.[5] Mixing them with non-halogenated waste contaminates the entire volume, forcing the more expensive disposal route for all of it.[8]
Step 3: Containerization and Labeling
Proper containment prevents accidental release and ensures clear communication to all personnel.
Container Selection: Use a container made of a compatible material (e.g., the original product container, or a high-density polyethylene (HDPE) wide-mouth bottle) that is in good condition with a tightly fitting cap.[5][8]
Labeling: Immediately upon starting a waste container, affix a hazardous waste label. The label must clearly state:
The words "Hazardous Waste."
The full chemical name: "4-Bromo-5-chloro-2-methylbenzonitrile."
Any other chemical constituents in the container.
The primary hazards (e.g., "Toxic," "Irritant").
Handling: Keep the container closed at all times except when adding waste.[9] Do not overfill; leave at least one inch of headspace to allow for expansion.[9]
Step 4: Interim Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
Location: The SAA should be in a cool, well-ventilated area, away from general laboratory traffic and incompatible materials.[2][6]
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Final Disposal
This is a non-delegable responsibility to be handled by certified professionals.
Action: Arrange for collection by a licensed professional waste disposal company.[2][5][7] Provide them with the complete safety data sheet (SDS) for the compound.
Prohibited Actions:
DO NOT attempt to neutralize the chemical in the lab.
DO NOT dispose of this material down the drain.[3][5]
DO NOT place it in the regular trash.
Emergency Protocol: Accidental Spill Management
In the event of a small, manageable spill, follow these steps immediately:
Evacuate & Ventilate: Alert others in the area and ensure the space is well-ventilated. Evacuate non-essential personnel.[5]
Don PPE: Wear the full PPE as described in Step 1 of the disposal protocol.